2-(Trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBEPKGFVENFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370276 | |
| Record name | 2-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-27-4 | |
| Record name | 2-Trifluoromethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Trifluoromethyl)phenylboronic acid CAS number
An In-Depth Technical Guide to 2-(Trifluoromethyl)phenylboronic Acid (CAS No. 1423-27-4)
Introduction
This compound is a specialized organoboron compound that has emerged as a cornerstone reagent in modern organic synthesis. Its value lies in the unique combination of a reactive boronic acid moiety and the potent electronic influence of an ortho-trifluoromethyl (CF3) group. This structure makes it an indispensable building block, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of a trifluoromethylphenyl group can dramatically enhance the biological activity, metabolic stability, and physicochemical properties of target molecules.[1][2] This guide offers a senior application scientist's perspective on the properties, synthesis, and critical applications of this versatile compound, with a focus on the mechanistic reasoning behind its utility.
Section 1: Physicochemical Properties & Identification
Accurate identification and understanding of a reagent's physical properties are fundamental to its effective use in a laboratory setting. This compound is typically a white to off-white crystalline solid under standard conditions.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1423-27-4 | [3][4][5] |
| Molecular Formula | C₇H₆BF₃O₂ | [3][4] |
| Molecular Weight | 189.93 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 111-114 °C | [1][4] |
| SMILES String | OB(O)c1ccccc1C(F)(F)F | |
| InChI Key | JNSBEPKGFVENFS-UHFFFAOYSA-N | [4] |
Note: The compound may contain varying amounts of its anhydride.
Section 2: The Role of the Trifluoromethyl Group - A Mechanistic Insight
The presence of the CF₃ group at the ortho position is not incidental; it is the primary driver of this reagent's utility. Its influence is twofold:
-
Potent Electron-Withdrawing Effects : The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. This significantly lowers the electron density of the phenyl ring and influences the acidity and reactivity of the boronic acid. In the context of palladium-catalyzed cross-coupling reactions, this electronic perturbation can accelerate key steps in the catalytic cycle, such as transmetalation.[6]
-
Modulation of Product Properties : When incorporated into a larger molecule, the CF₃ group imparts significant changes. It dramatically increases lipophilicity, which can enhance a drug candidate's ability to cross cell membranes and improve its bioavailability.[7] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thus increasing the metabolic stability of the final compound.
Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a powerful tool for constructing complex biaryl systems, which are common motifs in pharmaceuticals.[1]
Catalytic Cycle Workflow
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing CF₃ group on the boronic acid can facilitate the transmetalation step, often leading to more efficient reactions.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl halide. Note: All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The use of excess boronic acid compensates for potential homocoupling or degradation.
-
Catalyst & Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos). The choice of catalyst and ligand is crucial and often depends on the reactivity of the aryl halide.[8]
-
Solvent Addition: Add a degassed solvent system via cannula or syringe. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Section 4: Synthesis of this compound
While typically purchased from commercial suppliers, understanding the synthesis of the reagent itself provides valuable context. A common laboratory-scale synthesis involves the lithiation of an ortho-halobromobenzotrifluoride followed by borylation.
Caption: A common synthetic route to this compound.
Section 5: Applications in Drug Discovery and Materials Science
The unique properties conferred by the 2-trifluoromethylphenyl moiety make this reagent a valuable tool for researchers.
-
Medicinal Chemistry : It is used as a key building block in the synthesis of biologically active compounds.[1] Examples include the development of antagonists for corticotropin-releasing hormone and the design of enzyme inhibitors, where the boronic acid can form reversible covalent bonds with active site residues.[1][9] Its derivatives have also been investigated for antimicrobial activity.
-
Materials Science : In the field of advanced materials, this boronic acid serves as a precursor for organic light-emitting diode (OLED) materials.[2] The incorporation of the CF₃ group can enhance the electronic properties and thermal stability of the resulting polymers and coatings.[2][10]
-
Analytical Chemistry : The ability of boronic acids to interact with diols makes them useful in the development of fluorescent probes and sensors for detecting biomolecules.[1][11]
Section 6: Analytical Characterization
Quality control and characterization are paramount. The purity of this compound and its reaction products can be assessed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure, while ¹¹B NMR can provide information about the boron environment.
-
Chromatography : High-Performance Liquid Chromatography (HPLC) is used to determine purity.
-
Mass Spectrometry (MS) : LC-MS is an invaluable tool for monitoring reaction progress and confirming the molecular weight of intermediates and final products. Highly sensitive methods have been developed for the quantitation of boronic acids at very low levels.[12]
Section 7: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed. This compound is an irritant.
| Aspect | Guideline | Source(s) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][13][14] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [4][15] |
| PPE | Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat. Use a respirator if dust is generated. | [13] |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place. Keep in a dark place at room temperature. | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [15] |
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular design. Its defining feature—the ortho-trifluoromethyl group—provides a powerful lever to modulate electronic properties during synthesis and to enhance the metabolic stability and lipophilicity of the final products. From accelerating Suzuki-Miyaura couplings to forming the backbone of advanced materials and novel drug candidates, its versatility and reliability have cemented its place as an essential component in the modern chemist's toolbox. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. aobchem.com [aobchem.com]
- 4. 2-Trifluoromethylphenylboronic acid | 1423-27-4 [amp.chemicalbook.com]
- 5. CAS 1423-27-4 | this compound - Synblock [synblock.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. japsonline.com [japsonline.com]
- 12. sciex.com [sciex.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. aksci.com [aksci.com]
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
An In-Depth Technical Guide to 2-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Protocols
In the landscape of synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The trifluoromethyl (–CF3) group, in particular, is a powerful bioisostere for various functional groups, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound emerges as a critical reagent in this context. It serves as a versatile and indispensable building block for introducing the 2-(trifluoromethyl)phenyl moiety into complex molecular architectures.
This guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, its pivotal role in carbon-carbon bond formation, and provide a field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction—a reaction that has revolutionized the synthesis of biaryl compounds.
Core Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a stable, solid compound, facilitating its handling and storage. Its key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 189.93 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₆BF₃O₂ | [1][2][4] |
| CAS Number | 1423-27-4 | [1][2][3][4] |
| IUPAC Name | [2-(trifluoromethyl)phenyl]boronic acid | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 111-114 °C | [2][3][4] |
| Canonical SMILES | B(C1=CC=CC=C1C(F)(F)F)(O)O | [1] |
| InChIKey | JNSBEPKGFVENFS-UHFFFAOYSA-N | [1] |
The Suzuki-Miyaura Cross-Coupling: A Premier Application
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[5] this compound is a premier reactant in this process.[2]
The Causality Behind Its Efficacy
The utility of this compound in Suzuki coupling is not arbitrary; it is a result of specific molecular features:
-
The Boronic Acid Moiety : The B(OH)₂ group is the active component in the reaction. In the presence of a base, it forms a boronate complex, which is crucial for the transmetalation step with the palladium catalyst.[6]
-
The Trifluoromethyl Group : The electron-withdrawing nature of the –CF3 group influences the electronic properties of the phenyl ring. This can affect the rate and efficiency of the catalytic cycle.[7] From a drug design perspective, introducing this group can significantly enhance a molecule's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.[8]
-
Stability and Handling : As a crystalline solid, it is more stable and easier to handle than many other organometallic reagents, and the byproducts of the reaction are generally non-toxic and easily removed.
Visualizing the Suzuki-Miyaura Workflow
The following diagram illustrates the generalized workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a 2-(Trifluoromethyl)-biaryl Compound
This protocol provides a representative, self-validating procedure for the Suzuki-Miyaura coupling reaction. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equivalents)
-
Toluene and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Step-by-Step Methodology:
-
Vessel Preparation (The Foundation of Success):
-
Action: Place the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (2.0 eq.), Palladium(II) Acetate (0.02 eq.), and XPhos (0.04 eq.) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Using a dry Schlenk flask and performing the reaction under an inert atmosphere is critical for achieving high yields. The ligand (XPhos) stabilizes the palladium center and facilitates the catalytic cycle.[5][9]
-
-
Creation of an Inert Atmosphere:
-
Action: Seal the flask and subject it to three cycles of evacuating the vessel with a vacuum pump and backfilling with an inert gas (e.g., Argon).
-
Causality: This procedure, known as "degassing," thoroughly removes atmospheric oxygen from the reaction headspace and from the solid reagents, protecting the catalytically active Pd(0) species that will be formed in situ.
-
-
Solvent Addition and Degassing:
-
Action: Add the degassed solvents (Toluene and Water) via syringe. The solvent should also be degassed beforehand by bubbling inert gas through it for 20-30 minutes.
-
Causality: Solvents can contain significant amounts of dissolved oxygen. Degassing the solvent prevents the premature oxidation and deactivation of the catalyst. The aqueous phase is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active boronate species.[5]
-
-
Reaction Execution:
-
Action: Lower the flask into an oil bath preheated to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
Causality: Heat is required to overcome the activation energy for the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Vigorous stirring ensures efficient mixing between the organic and aqueous phases, which is essential for the reaction to proceed.
-
-
Monitoring for Completion (A Self-Validating System):
-
Action: Monitor the reaction's progress by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: This allows for the determination of the reaction endpoint, preventing unnecessary heating that could lead to byproduct formation. The reaction is complete when the limiting reagent (typically the aryl bromide) is no longer observed.
-
-
Workup and Purification:
-
Action: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Causality: This aqueous workup removes the inorganic base and boron-containing byproducts. The final product is then purified, typically by column chromatography on silica gel, to isolate the desired 2-(trifluoromethyl)-biaryl compound.
-
Broader Applications in Science and Drug Discovery
The utility of this compound extends beyond a single reaction type. Its incorporation into molecules is a validated strategy in several research areas:
-
Medicinal Chemistry: It is a key building block for synthesizing compounds with therapeutic potential. Examples include the development of antagonists for the corticotropin-releasing hormone (CRH) receptor and inhibitors for various enzymes, where the trifluoromethylphenyl moiety can occupy critical binding pockets.[2] The presence of the –CF3 group is known to enhance the biological activity of many compounds.[2]
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides leverages the unique properties imparted by fluorination to enhance potency and environmental stability.[2]
-
Material Science: This boronic acid is used in the synthesis of advanced materials, such as polymers and coatings, where the trifluoromethyl group can improve chemical resistance and durability.[2] It is also used to create fluorescent probes and sensors for analytical chemistry applications.[2]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazards: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10][12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, which can degrade the boronic acid.[2][4][11]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Trifluoromethylphenylboronic acid | 1423-27-4 [amp.chemicalbook.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2-(Trifluoromethyl)phenylboronic Acid: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and materials science.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 2-(Trifluoromethyl)phenylboronic acid stands as a premier reagent for introducing the 2-(trifluoromethyl)phenyl moiety, a critical pharmacophore in numerous biologically active compounds. This guide, intended for the practicing researcher, provides a comprehensive technical overview of this versatile building block, from its fundamental structure and properties to its synthesis and application in transformative cross-coupling reactions.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula CF₃C₆H₄B(OH)₂, is a white crystalline solid at room temperature.[2] The molecule's architecture is characterized by a phenyl ring substituted at the ortho-position with a strongly electron-withdrawing trifluoromethyl group and a boronic acid moiety. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.
Structural Analysis
The crystal structure of phenylboronic acids reveals that they typically form hydrogen-bonded dimers in the solid state.[1][3] For this compound, the bulky and electronegative trifluoromethyl group in the ortho position introduces significant steric hindrance. This sterics can influence the dihedral angle between the phenyl ring and the boronic acid group, which in turn can affect its reactivity in cross-coupling reactions.[1][3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1423-27-4 | [2] |
| Molecular Formula | C₇H₆BF₃O₂ | [2] |
| Molecular Weight | 189.93 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 111-114 °C (lit.) | [2] |
| Assay | ≥95.0% | [2] |
Synthesis of this compound: A Validated Protocol
The most common and reliable laboratory-scale synthesis of this compound involves the formation of an organometallic intermediate from 2-bromobenzotrifluoride, followed by reaction with a borate ester and subsequent acidic workup. The following protocol is a robust procedure adapted from established methods for the synthesis of analogous arylboronic acids.[4][5][6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Bromobenzotrifluoride (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (1.5 equiv)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings and a crystal of iodine are placed in the flask. Anhydrous THF is added to cover the magnesium.
-
A solution of 2-bromobenzotrifluoride in anhydrous THF is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium suspension to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.
-
The remaining 2-bromobenzotrifluoride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under nitrogen, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution at a rate that maintains the internal temperature below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
-
Hydrolysis and Isolation:
-
The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~2).
-
The mixture is stirred for 30 minutes at room temperature. The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Spectroscopic Characterization
| Nucleus | Expected Chemical Shift (ppm) | Key Features |
| ¹H NMR | 7.5 - 8.2 | Complex multiplet pattern in the aromatic region. The proton ortho to the boronic acid group is expected to be the most downfield. |
| ¹³C NMR | 120 - 140 | Multiple signals in the aromatic region. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the boron atom may be broad or unobserved. |
| ¹⁹F NMR | ~ -60 to -63 | A singlet is expected for the CF₃ group. The chemical shift is sensitive to the electronic environment.[7][8] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds containing the 2-(trifluoromethyl)phenyl moiety.[2] This reaction is a powerful tool for carbon-carbon bond formation in the synthesis of pharmaceuticals and advanced materials.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The Role of the Ortho-Trifluoromethyl Group
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the ortho-trifluoromethyl group on the phenylboronic acid has significant mechanistic implications:
-
Electronic Effects: The strongly electron-withdrawing nature of the CF₃ group increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation.[1][6] However, this effect is often counteracted by steric hindrance.
-
Steric Effects: The bulky ortho-CF₃ group can hinder the approach of the boronic acid to the palladium center during the transmetalation step.[9][10] This steric impediment can sometimes lead to lower reaction rates or require more reactive catalyst systems. In some cases, this steric effect can be exploited to achieve regioselectivity in couplings with di- or polyhalogenated substrates.[9][10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (0.02 equiv)
-
Triphenylphosphine (0.08 equiv)
-
Potassium carbonate (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The toluene/water solvent mixture is added, and the reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Safety and Handling
This compound, like all chemical reagents, should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique structural and electronic properties, conferred by the ortho-trifluoromethyl group, make it an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. As the demand for sophisticated fluorinated compounds continues to grow, the importance of building blocks like this compound will undoubtedly increase, paving the way for the discovery and development of new and innovative chemical entities.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound = 95.0 1423-27-4 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. biophysics.org [biophysics.org]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
2-(Trifluoromethyl)phenylboronic acid physical properties
An In-depth Technical Guide to 2-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of this compound, a versatile reagent pivotal to modern organic synthesis and drug discovery. Its unique electronic properties, conferred by the ortho-trifluoromethyl group, make it a valuable building block for creating complex molecules. This document serves as a technical resource for researchers, chemists, and professionals in drug development, offering detailed insights into its physical properties, applications, and handling protocols.
Core Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the electron-withdrawing trifluoromethyl (-CF3) group ortho to the boronic acid moiety significantly influences its reactivity and acidity compared to unsubstituted phenylboronic acid.
Summary of Physical Properties
The key physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1423-27-4 | [2][3] |
| Molecular Formula | C₇H₆BF₃O₂ | [1][2][3] |
| Molecular Weight | 189.93 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 111-114 °C | [1][3] |
| Boiling Point | 274.5 ± 50.0 °C (Predicted) | [3] |
| pKa | 8.11 ± 0.58 (Predicted) | [3] |
| Solubility | Slightly soluble in methanol. Generally soluble in polar organic solvents. | [1][3] |
Structural Identifiers
Correctly identifying chemical structures is critical for database searches and computational modeling.
| Identifier | String | Source(s) |
| IUPAC Name | [2-(trifluoromethyl)phenyl]boronic acid | [2] |
| SMILES | B(C1=CC=CC=C1C(F)(F)F)(O)O | [2] |
| InChI | InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H | [2][3] |
| InChIKey | JNSBEPKGFVENFS-UHFFFAOYSA-N | [2] |
Stability, Storage, and Safety
Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.
-
Stability and Storage : this compound is a combustible solid. It should be stored at room temperature in a dark, dry, and well-sealed container.[3][4] Like many boronic acids, it can undergo dehydration to form a cyclic boroxine (anhydride), and commercial samples may contain varying amounts of this anhydride.
-
Safety and Handling : The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] When handling, appropriate personal protective equipment (PPE), including eye shields, chemical-resistant gloves, and a NIOSH-approved N95 dust mask, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.
Core Applications in Organic Synthesis
The utility of this compound stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1]
The trifluoromethyl group enhances the biological activity and modulates the physicochemical properties (e.g., lipophilicity, metabolic stability) of the resulting compounds, making this reagent particularly valuable in:
-
Pharmaceutical Development : It is used to synthesize complex organic molecules that serve as potential drug candidates, such as antagonists for the corticotropin-releasing hormone.
-
Agrochemicals : The introduction of the trifluoromethylphenyl moiety can impart desired herbicidal or pesticidal properties.[1]
-
Materials Science : It is applied in the development of advanced materials, including polymers and coatings, where its properties can improve durability and chemical resistance.[1]
-
Analytical Chemistry : It serves as a building block for designing fluorescent probes and sensors.[1]
The Suzuki-Miyaura Coupling Workflow
The Suzuki-Miyaura reaction couples a boronic acid with an organohalide using a palladium catalyst and a base. The workflow is a self-validating system where the successful formation of the biaryl product confirms the reactivity of all components.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt them based on specific substrates and laboratory conditions.
Protocol: Melting Point Determination
The melting point is a critical physical property for assessing purity.
Causality: A sharp melting range close to the literature value (111-114 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities or the boroxine anhydride.
-
Sample Preparation : Place a small, dry amount of this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup : Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement :
-
Heat the apparatus rapidly to about 10 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
-
Validation : The recorded range should be narrow (1-2 °C) and fall within the literature value for a pure sample.[1]
Caption: Logic diagram for melting point determination.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
Causality: The choice of base, solvent, and palladium source is critical for catalytic turnover. An aqueous base (e.g., K₂CO₃) is often used to facilitate the transmetalation step, while an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Vessel Preparation : To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equivalents).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition : Under a positive pressure of inert gas, add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v). Then, add a degassed aqueous solution of potassium carbonate (K₂CO₃) (2.0 M, 2.5 equivalents).
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
This compound is a high-value reagent with well-defined physical properties. Its strategic importance in carbon-carbon bond formation, particularly for synthesizing fluorinated molecules, solidifies its role in advancing drug discovery, agrochemistry, and materials science. Adherence to the described protocols for handling, storage, and application will ensure reliable and safe experimental outcomes for the research scientist.
References
A Comprehensive Technical Guide to the Solubility of 2-(Trifluoromethyl)phenylboronic Acid for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of 2-(Trifluoromethyl)phenylboronic Acid in Modern Chemistry
This compound is a versatile organoboron compound that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] The incorporation of the trifluoromethyl (-CF3) group is of particular strategic importance in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
Understanding the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yield, and is a critical consideration in purification and formulation processes. This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to equip researchers with the necessary knowledge to confidently handle this important synthetic intermediate.
Physicochemical Properties: The Foundation of Solubility Behavior
The solubility of a compound is intrinsically linked to its physicochemical properties. A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BF₃O₂ | [3] |
| Molecular Weight | 189.93 g/mol | [3] |
| Melting Point | 111-114 °C | [3] |
| Appearance | Solid | [3] |
The presence of both a polar boronic acid group and a nonpolar trifluoromethylphenyl group gives this compound a dualistic character that influences its solubility in different media. The boronic acid moiety can engage in hydrogen bonding, which is crucial for solubility in protic solvents, while the aromatic ring and the trifluoromethyl group contribute to its solubility in organic solvents.
Aqueous Solubility: A Key Parameter in Biological and Environmental Contexts
While many synthetic applications of this compound occur in organic solvents, its aqueous solubility is a critical factor, particularly in the context of biological assays, environmental fate, and certain reaction conditions.
A study by Sporzyński and Leszczyński investigated the solubility of several phenylboronic acid derivatives in water.[5][6] The data for this compound indicates a relatively low but temperature-dependent solubility. The introduction of the trifluoromethyl group generally decreases the aqueous solubility compared to the unsubstituted phenylboronic acid.[6]
Approximate Aqueous Solubility of this compound
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 20 | ~0.15 |
| 50 | ~0.35 |
Note: These values are estimated from the graphical data presented in the cited literature and should be considered approximate.[5]
The limited solubility in water is an important consideration for its handling and for quenching reactions involving this reagent.
Solubility in Organic Solvents: Navigating the Synthetic Landscape
Boronic acids, in general, exhibit good solubility in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[7][8] Their solubility in nonpolar solvents like hydrocarbons (e.g., hexane, toluene) is typically low.[7][8] The trifluoromethyl group in this compound is expected to enhance its solubility in solvents with some degree of fluorophilicity.
Given the lack of specific data, a systematic experimental determination of solubility is often necessary for process optimization. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination: A Self-Validating Approach
The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents. This method is based on the widely accepted shake-flask technique.[9]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique like Non-Aqueous Capillary Electrophoresis (NACE).[10]
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
-
Quantitative Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or other appropriate analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility: A Deeper Dive
Several factors can significantly impact the solubility of this compound:
-
Temperature: As observed with its aqueous solubility, the solubility of boronic acids in organic solvents generally increases with temperature.
-
Solvent Polarity: A solvent's polarity plays a crucial role. Polar aprotic solvents are often good choices due to their ability to solvate the boronic acid group without causing significant degradation.
-
Presence of Water: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). The presence of water can influence this equilibrium, which in turn can affect the overall measured solubility.[7][8]
-
pH (in aqueous systems): The boronic acid moiety is weakly acidic. In aqueous solutions, an increase in pH will lead to the formation of the more soluble boronate anion.
Applications in Drug Development and Synthesis: The "Why" Behind the Data
The solubility of this compound is not just a physical constant; it is a critical enabler of its diverse applications.
Suzuki-Miyaura Cross-Coupling Reactions
This is arguably the most significant application of this compound.[1][2][3] The success of these reactions is highly dependent on the solubility of all components, including the boronic acid, the coupling partner (typically an aryl or vinyl halide/triflate), the palladium catalyst, and the base, in the chosen solvent system. Poor solubility can lead to slow reaction rates, incomplete conversion, and the formation of byproducts.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acids in Medicinal Chemistry
Beyond their role as synthetic intermediates, boronic acids themselves are an important class of pharmacophores.[1][11][12][13][14] The boronic acid moiety can form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors. The solubility of these compounds is a key determinant of their pharmacokinetic and pharmacodynamic properties.
Conclusion: Empowering Research Through Foundational Knowledge
While a comprehensive public database of quantitative solubility data for this compound in organic solvents remains to be fully established, a thorough understanding of its physicochemical properties and the factors influencing its solubility provides a strong foundation for its effective use. The experimental protocol detailed in this guide offers a reliable and self-validating system for researchers to generate the specific solubility data required for their unique applications. As the importance of fluorinated boronic acids in drug discovery and materials science continues to grow, a solid grasp of their solubility characteristics will be an invaluable asset to any research and development program.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(三氟甲基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Safety Guide to 2-(Trifluoromethyl)phenylboronic Acid for Laboratory Professionals
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-(Trifluoromethyl)phenylboronic acid (CAS No. 1423-27-4). As a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, its presence in the modern laboratory is common.[1] A thorough, mechanistically-grounded understanding of its safety profile is not merely a regulatory requirement but a cornerstone of responsible and reproducible science. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring that every procedure is a self-validating system for risk mitigation.
Core Hazard Profile and GHS Classification
This compound is a solid organic compound that, while not classified as acutely toxic, presents significant irritant hazards that demand careful management. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are skin and eye irritation. It is crucial to note a recurring statement across various safety data sheets for related compounds: the toxicological properties have not been fully investigated.[2][3][4] This lack of comprehensive data necessitates a conservative approach, treating the compound with a higher degree of caution than its formal classification might suggest.
Table 1: GHS Classification Summary for this compound
| Classification | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
The following diagram illustrates the logical flow of hazard communication for this substance.
Caption: GHS Hazard Communication Elements.
Principles and Protocols for Safe Handling
Safe handling is predicated on preventing the compound from coming into contact with skin, eyes, or the respiratory tract. As a solid, the primary exposure risk during handling (e.g., weighing, transfers) is the generation of airborne dust.
Causality-Driven Handling Protocol
The following protocol is designed to minimize exposure by addressing the specific physical properties of the compound.
-
Preparation (Engineering Controls): All handling of solid this compound must be conducted within a certified chemical fume hood.[2] The rationale is to use directed airflow to capture any generated dust, preventing it from entering the operator's breathing zone. Ensure the sash is at the lowest feasible height to maximize capture velocity.
-
Personal Protective Equipment (PPE): Before entering the fume hood, don the appropriate PPE as detailed in Section 3. This is the final barrier of protection.
-
Weighing and Transfer:
-
Use a weigh boat or creased, glossy weighing paper. This minimizes the surface area to which the powder can adhere, reducing potential for residual contamination.
-
Perform all transfers slowly and deliberately to avoid creating a plume of dust. Do not drop or pour the solid from a height.
-
Use an anti-static brush or spatula to aid in the complete transfer of the material.
-
-
Cleaning:
-
After transfer, gently wipe the spatula and weighing surface with a solvent-dampened wipe (e.g., isopropanol or ethanol) to collect any residual powder.
-
Place the used wipe and weigh boat directly into a designated solid chemical waste container. This prevents the contamination from spreading outside the controlled environment of the fume hood.
-
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[5] This addresses the possibility of unnoticed glove contamination.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. Engineering controls like fume hoods are the primary defense, with PPE serving as a critical secondary measure.
Table 2: Required PPE for Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | ANSI Z87.1-compliant safety goggles[6][7] | Chemical-resistant gloves (Nitrile)[2] | Standard lab coat | Not required if performed in a fume hood. Otherwise, a NIOSH-approved N95 respirator is mandatory.[7][8] |
| Preparing Solutions | ANSI Z87.1-compliant safety goggles | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not required if performed in a fume hood. |
| Running Reactions/Workup | ANSI Z87.1-compliant safety goggles | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not required for closed systems or within a fume hood. |
The following workflow provides a logical pathway for selecting the appropriate level of protection.
Caption: Logic-based PPE Selection Workflow.
Emergency Procedures and First Aid
Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[4]
-
In Case of Eye Contact: The boronic acid functional group can interact with diols present in the eye, making rapid and thorough irrigation essential.
-
In Case of Skin Contact: The compound is a known skin irritant.
-
In Case of Inhalation: While primarily an irritant, inhalation of significant quantities of dust should be addressed promptly.
-
In Case of Ingestion:
Caption: Flowchart for Emergency Response to Exposure.
Accidental Release and Spill Management
A prepared response to a spill prevents a minor incident from escalating. The primary goal is to contain and clean the material without creating dust.
Protocol for Small Solid Spill Cleanup
-
Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated (if not already in a fume hood).[8]
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. If the spill is outside a fume hood, an N95 respirator is required.
-
Contain the Spill: Gently cover the spill with a plastic sheet or tarp to minimize dust spreading.[7]
-
Collect the Material:
-
Do NOT dry sweep, as this will aerosolize the irritant powder.
-
Carefully scoop or sweep up the material and place it into a suitable, labeled container for chemical waste.[7][9]
-
Alternatively, for very small amounts, gently wet the material with water to prevent dust formation before wiping it up with absorbent pads.
-
-
Decontaminate the Area: Once the bulk material is removed, wipe the spill area with a damp cloth or paper towel.
-
Dispose of Waste: Place all contaminated materials (gloves, wipes, etc.) into the sealed waste container.
-
Do not allow the product to enter drains or waterways. [5][6][8]
Fire-Fighting Measures
While not highly flammable, this compound will burn and decompose under fire conditions, releasing hazardous substances.
Table 3: Fire-Fighting Summary
| Parameter | Guidance |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6][8][9] |
| Unsuitable Extinguishing Media | None specified. |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF), Oxides of boron.[4][7][9] |
| Protective Equipment | Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6][7] |
The formation of hydrogen fluoride (HF) gas is a significant concern. HF is highly toxic and corrosive, posing a severe inhalation hazard. This is why an SCBA is non-negotiable for anyone fighting a fire involving this compound.
Storage, Stability, and Disposal
Proper storage is key to maintaining the compound's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Some suppliers recommend refrigeration (2-8°C) to ensure long-term stability.[2][8]
-
Chemical Stability: The compound is stable under recommended storage conditions.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Disposal: Disposal must be conducted in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous chemical waste and disposed of via a licensed chemical destruction plant or controlled incineration.[4][6] Do not dispose of it in standard laboratory drains or trash.
Physical and Chemical Properties
Table 4: Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1423-27-4 | [1][10] |
| Molecular Formula | C7H6BF3O2 | [10][11] |
| Molecular Weight | 189.93 g/mol | [1][10] |
| Appearance | Solid / Crystals | [1] |
| Melting Point | 111-114 °C | [1] |
Conclusion
This compound is a valuable synthetic tool whose hazards are manageable through a combination of robust engineering controls, appropriate personal protective equipment, and a well-informed understanding of emergency procedures. The core safety principles are to prevent skin and eye contact and to avoid the inhalation of its dust. By treating this compound with the respect dictated by its irritant nature and incompletely characterized toxicological profile, researchers can ensure a safe and productive laboratory environment.
References
- 1. 2-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. angenechemical.com [angenechemical.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. scbt.com [scbt.com]
- 11. 2-Trifluoromethylphenylboronic acid | 1423-27-4 [amp.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)phenylboronic Acid
<
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(trifluoromethyl)phenylboronic acid, a critical building block in modern organic and medicinal chemistry. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this reagent highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document will delve into the prevalent synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the various approaches. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical guidance.
Introduction: The Significance of this compound
This compound (CAS No: 1423-27-4) is an organoboron compound that has garnered significant attention in synthetic chemistry.[1] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The presence of the trifluoromethyl (CF3) group at the ortho position of the phenyl ring exerts a strong electron-withdrawing effect, influencing the reactivity of the boronic acid and the properties of the resulting coupled products. This functional group is often incorporated into drug candidates to enhance their lipophilicity and metabolic stability, thereby improving their pharmacokinetic profiles.[3]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C7H6BF3O2[1] |
| Molecular Weight | 189.93 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 111-114 °C[1] |
| Purity (typical) | ≥95.0% |
Prevalent Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most common routes involve the borylation of an organometallic intermediate derived from 2-halobenzotrifluoride or direct C-H activation/borylation.
Grignard Reagent-Mediated Borylation
This classical and widely employed method involves the formation of a Grignard reagent from 2-bromobenzotrifluoride, followed by quenching with a trialkyl borate ester.
Workflow Diagram:
Caption: Grignard reagent-mediated synthesis of this compound.
Causality and Experimental Choices:
The choice of 2-bromobenzotrifluoride as the starting material is due to its commercial availability and the relative ease of Grignard reagent formation from aryl bromides.[4] The use of magnesium turnings in an anhydrous ethereal solvent like tetrahydrofuran (THF) is critical to prevent the quenching of the highly reactive Grignard reagent by protic solvents. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, proceeds via nucleophilic attack of the Grignard carbon on the electrophilic boron atom. Acidic workup is then necessary to hydrolyze the resulting boronate ester to the final boronic acid.
Detailed Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromobenzotrifluoride (1.0 eq) in anhydrous THF. Add a small portion of the solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot water or a mixture of ethyl acetate and hexane) to afford pure this compound.[5]
Lithiation-Borylation Approach
An alternative to the Grignard route is the use of an organolithium intermediate, which can be generated via lithium-halogen exchange or direct ortho-lithiation.[6][7] This method is particularly useful when the starting material is an aryl iodide or when milder reaction conditions are desired.
Mechanism Diagram:
Caption: Synthesis via lithiation-borylation of 2-iodobenzotrifluoride.
Expertise and Trustworthiness:
The lithiation-borylation strategy offers a highly efficient and often cleaner route compared to the Grignard method.[8][9] The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) allows for rapid and clean lithium-halogen exchange. The subsequent borylation with triisopropyl borate is also very fast at these low temperatures. This method is self-validating in that the progress of the reaction can be easily monitored by TLC or GC-MS, and the formation of the desired product is typically high-yielding.
Detailed Protocol:
-
Lithiation: To a solution of 2-iodobenzotrifluoride (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution of 2-(trifluoromethyl)phenyllithium, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Follow the same hydrolysis and purification procedures as described in the Grignard method (Section 2.1).
Palladium-Catalyzed Borylation (Miyaura Borylation)
For a more direct approach that avoids the preparation of stoichiometric organometallic reagents, palladium-catalyzed borylation of 2-halobenzotrifluorides with a diboron reagent is an excellent option.
Reaction Scheme:
Caption: Palladium-catalyzed Miyaura borylation of 2-chlorobenzotrifluoride.
Authoritative Grounding:
The Miyaura borylation reaction is a well-established and powerful method for the synthesis of arylboronic esters. The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl2, a phosphine ligand, and a base, like potassium acetate. The pinacol ester of the boronic acid is initially formed, which can be isolated or hydrolyzed in a subsequent step to yield the free boronic acid. This method demonstrates excellent functional group tolerance.
Purification and Characterization
Purification of this compound is crucial for its successful application in subsequent reactions.
Purification Techniques:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Scalable, effective for removing many impurities. | Can be time-consuming, potential for product loss in the mother liquor. |
| Acid-Base Extraction | Dissolving the boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product. | Good for removing non-polar impurities. | May not be effective for removing other acidic impurities. |
| Chromatography | While less common for simple boronic acids, column chromatography on silica gel can be used for more complex or difficult-to-purify derivatives.[5] | High degree of purification. | Can be costly and time-consuming for large scales. |
Characterization Data:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the expected region with characteristic splitting patterns. A broad singlet for the B(OH)2 protons. |
| ¹⁹F NMR | A singlet corresponding to the CF3 group. |
| ¹³C NMR | Resonances for the aromatic carbons and the carbon bearing the CF3 group. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound. |
| Melting Point | A sharp melting point in the range of 111-114 °C.[1] |
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The electron-withdrawing nature of the trifluoromethyl group can influence the rate and efficiency of the coupling reaction.
Generalized Suzuki-Miyaura Coupling Workflow:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeborylation of the boronic acid.[10][11]
Conclusion
The synthesis of this compound is a well-established process with several reliable and scalable methods available to synthetic chemists. The choice of synthetic route depends on factors such as the starting material availability, desired scale, and the specific requirements of the subsequent applications. The Grignard and lithiation-borylation routes offer robust and high-yielding pathways, while palladium-catalyzed methods provide a more direct and functional group-tolerant alternative. Understanding the nuances of each method, as detailed in this guide, will enable researchers to efficiently prepare this valuable building block for their synthetic endeavors in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. scispace.com [scispace.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-(Trifluoromethyl)phenylboronic Acid: Commercial Availability, Synthetic Utility, and Key Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-(Trifluoromethyl)phenylboronic acid, a versatile and increasingly important building block in modern organic synthesis. This guide delves into its commercial availability, offers expert insights into its synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of novel pharmaceuticals and advanced materials.
Introduction: The Significance of the Trifluoromethyl Group in Phenylboronic Acids
This compound (CAS No: 1423-27-4) is an organoboron compound that has garnered significant attention in the scientific community.[1] The presence of the trifluoromethyl (-CF3) group at the ortho position of the phenylboronic acid moiety imparts unique electronic and steric properties that profoundly influence its reactivity and the characteristics of the resulting molecules.[2][3]
The -CF3 group is a strong electron-withdrawing group, which can enhance the reactivity and selectivity of the boronic acid in cross-coupling reactions.[1][2] Furthermore, the incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and bioavailability of drug candidates.[4][5] This makes this compound a highly valuable reagent for the synthesis of complex organic molecules with tailored properties for pharmaceutical and material science applications.[1][6]
Commercial Availability and Supplier Overview
This compound is readily available from a variety of chemical suppliers. Researchers can source this reagent in various purities and quantities to suit their specific research needs. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 1423-27-4 | ≥95.0% | Inquire |
| Chem-Impex | This compound | 1423-27-4 | 95-105% (by titration) | 1g, 5g, 25g |
| AOBChem | This compound | 1423-27-4 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| BLDpharm | 5-Fluoro-2-(trifluoromethyl)phenylboronic acid | 928053-97-8 | Inquire | Inquire |
Note: Availability and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is an excellent coupling partner in these reactions.
The Mechanistic Advantage of the Trifluoromethyl Group
The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the Suzuki-Miyaura coupling mechanism. It increases the Lewis acidity of the boron center, which can facilitate the transmetalation step, a key process in the catalytic cycle. This enhanced reactivity can lead to higher yields and faster reaction times compared to less activated boronic acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
Spectroscopic Characterization of 2-(Trifluoromethyl)phenylboronic Acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-(trifluoromethyl)phenylboronic acid, a crucial building block in medicinal chemistry and organic synthesis. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation. This document synthesizes data from peer-reviewed literature and established spectroscopic principles to offer a comprehensive resource for researchers.
The Structural Context: Why Spectroscopy Matters
This compound is a bifunctional molecule featuring a boronic acid group and a trifluoromethyl group on an aromatic ring. The electronic interplay between the electron-withdrawing trifluoromethyl group (-CF₃) and the Lewis acidic boronic acid group [-B(OH)₂], along with their ortho relationship, dictates the molecule's reactivity and its unique spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools to probe this structure. NMR provides detailed information about the carbon-hydrogen framework and the local electronic environments of the ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, while IR spectroscopy identifies the characteristic vibrational modes of the functional groups.
A comprehensive spectroscopic analysis is a self-validating system for compound identity and purity. For instance, the presence of anhydride forms, a common impurity in boronic acids, is readily detectable by both NMR and IR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A comprehensive analysis involves acquiring ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible methodology is key to obtaining high-quality NMR data. The following protocol is based on established practices for the analysis of organoboron compounds.[1]
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃) in a standard 5 mm NMR tube. Acetone-d₆ is often a good choice due to the excellent solubility of many boronic acids.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so spectra can be acquired relatively quickly.
-
¹¹B NMR: Acquire a boron spectrum. ¹¹B is a quadrupolar nucleus, which can lead to broad signals. Using a quartz NMR tube can sometimes reduce background signals.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., BF₃·OEt₂ for ¹¹B, CFCl₃ for ¹⁹F).
Caption: Standard workflow for NMR analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the ¹⁹F nuclei of the CF₃ group. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent-dependent. It may exchange with residual water in the solvent, leading to its disappearance upon addition of D₂O.[1]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring and the CF₃ group will be observed. The carbon directly attached to the boron atom (C-B) often shows a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbons will also show smaller couplings to the fluorine atoms (nJCF).[1]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides a direct window into the trifluoromethyl group. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will likely be a singlet in a proton-decoupled spectrum.
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum is characteristic of the boron environment. Trigonal planar boronic acids typically exhibit a broad signal in the range of δ 28-34 ppm. The formation of a tetrahedral boronate ester or complexation with a Lewis base will cause a significant upfield shift to approximately δ 5-15 ppm. This makes ¹¹B NMR a valuable tool for studying reactions and equilibria involving the boronic acid moiety.
Summary of NMR Data
The following table summarizes the expected and reported NMR data for this compound and its isomers. The data is primarily sourced from a comprehensive study by Gozdalik et al. on the structures and properties of trifluoromethylphenylboronic acids.[2]
| Nucleus | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | B(OH)₂ | Solvent dependent | Broad singlet | - |
| Aromatic | ~7.5 - 8.2 | Multiplet | - | |
| ¹³C | C-B | ~130-135 (often not observed) | - | - |
| C-CF₃ | ~130 | Quartet | ¹JCF ≈ 30 Hz | |
| CF₃ | ~124 | Quartet | ¹JCF ≈ 272 Hz | |
| Aromatic | ~125-135 | Multiplets | nJCF | |
| ¹⁹F | CF₃ | ~ -60 | Singlet | - |
| ¹¹B | B(OH)₂ | ~30 | Broad singlet | - |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented are typical values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of the functional groups present in the molecule. For this compound, the key functional groups are the O-H and B-O bonds of the boronic acid, the C-F bonds of the trifluoromethyl group, and the C=C bonds of the aromatic ring.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed against a crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by several key absorptions. In the solid state, extensive hydrogen bonding is expected, which significantly influences the O-H stretching frequency.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~1600, ~1470 | Medium | C=C aromatic ring stretch |
| ~1380-1320 | Strong | B-O stretch |
| ~1300-1100 | Very Strong | C-F stretch |
| ~760 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Note: These are approximate ranges. The spectrum of a closely related compound, 2-fluoro-5-(trifluoromethyl)phenylboronic acid, shows strong C-F bands in the 1300-1100 cm⁻¹ region.[4]
Conclusion
The spectroscopic characterization of this compound by NMR and IR provides a detailed and validated picture of its molecular structure. The interplay of the ortho-substituted trifluoromethyl and boronic acid groups results in a unique and predictable spectroscopic fingerprint. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and data to confidently utilize and characterize this important chemical entity. The provided protocols and data tables serve as a practical reference for laboratory work, ensuring scientific integrity and reproducibility.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)phenyl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance. This Nobel Prize-winning methodology has become indispensable in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1]
The introduction of a trifluoromethyl (CF₃) group into a phenyl ring can dramatically alter the parent molecule's physicochemical properties.[2] Specifically, the 2-(trifluoromethyl)phenyl motif is of high interest in drug discovery. The strong electron-withdrawing nature of the ortho-CF₃ group can influence molecular conformation, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through unique electronic interactions.
However, the very properties that make 2-(trifluoromethyl)phenylboronic acid a valuable building block also present significant challenges in its application. This guide provides a detailed examination of the underlying mechanistic principles and a robust, field-proven protocol for the successful Suzuki-Miyaura coupling of this challenging substrate.
Mechanistic Considerations and Key Challenges
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle's three primary steps: oxidative addition, transmetalation, and reductive elimination. When using this compound, the electronic and steric nature of the substrate introduces specific hurdles, primarily in the transmetalation step.
The Challenge of an Electron-Deficient Boronic Acid
The ortho-trifluoromethyl group is a powerful electron-withdrawing group, which decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This reduced nucleophilicity slows down the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[3] To overcome this, the reaction requires carefully selected components to enhance the reactivity of the boronic acid.
The Specter of Protodeboronation
Electron-deficient arylboronic acids are particularly susceptible to a detrimental side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source (often water present in the reaction mixture), leading to the formation of trifluoromethylbenzene and a reduction in the yield of the desired biaryl product.[4] This process is often accelerated by the basic conditions required for the coupling reaction.
The Critical Role of the Base and Catalyst System
To drive the reaction forward and mitigate side reactions, the choice of base and palladium catalyst/ligand system is paramount.
-
Base Selection: A sufficiently strong base is required to activate the this compound. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (boronate), which facilitates the transmetalation.[5] Strong inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for electron-deficient substrates.[5][6]
-
Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ can be sluggish for this type of coupling. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands, such as XPhos and SPhos, have demonstrated exceptional activity for coupling challenging substrates.[4][7] These ligands promote both the oxidative addition and the final reductive elimination steps and can help stabilize the catalytic species. The use of palladium precatalysts, which are air- and moisture-stable and readily form the active Pd(0) species in situ, is also highly recommended for reproducibility.[4]
The Suzuki-Miyaura Catalytic Cycle
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Privileged Building Block
The 2-(trifluoromethyl)phenyl motif is a cornerstone in modern medicinal chemistry and materials science. The trifluoromethyl group's unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the crucial carbon-carbon bonds to install this valuable moiety.[1]
However, the very features that make 2-(trifluoromethyl)phenylboronic acid an attractive building block also present distinct challenges in its application. The potent electron-withdrawing effect of the ortho-CF3 group deactivates the boronic acid, slowing the crucial transmetalation step in the catalytic cycle. Furthermore, this substrate is susceptible to protodeboronation under the basic conditions typically required for the reaction.[2] This guide, designed for the practicing chemist, provides an in-depth exploration of the mechanistic nuances, key parameter optimization, and detailed protocols to successfully employ this compound in palladium-catalyzed cross-coupling reactions.
Mechanistic Considerations: Overcoming the Hurdles of an Electron-Deficient Substrate
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[3] Understanding the influence of the ortho-trifluoromethyl group on each step is paramount for rational protocol design.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the rate-limiting transmetalation step, which is particularly challenging for this compound.
-
Oxidative Addition : A Pd(0) species inserts into the aryl-halide (or triflate) bond. This step is generally faster for more reactive electrophiles (I > Br > OTf > Cl).[4]
-
Transmetalation : This is often the rate-determining step, especially for electron-deficient boronic acids.[2] A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers the 2-(trifluoromethyl)phenyl group to the palladium center. The electron-withdrawing CF3 group hinders this transfer.
-
Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The primary challenge is to accelerate the transmetalation step to outcompete the competing protodeboronation pathway, where the boronic acid reacts with a proton source (often water in the solvent) to cleave the C-B bond.
Key Parameters for Successful Coupling
The Catalyst System: Palladium Source and Ligand Selection
For challenging substrates like this compound, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh3) are often insufficient. The most effective systems utilize bulky, electron-rich phosphine ligands, which promote both oxidative addition and the crucial reductive elimination step.
Buchwald Ligands and Precatalysts: The development of biarylphosphine ligands by the Buchwald group has been transformative.[5] These ligands stabilize the catalytically active monoligated palladium species, which is highly reactive.
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich; excellent for coupling aryl chlorides. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity for a broad range of substrates, including heteroaryls.[6] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for a wide variety of challenging couplings.[7] |
Palladium Precatalysts: Modern protocols often employ palladium precatalysts. These are air-stable Pd(II) complexes that rapidly generate the active Pd(0) species under the reaction conditions. This approach ensures a consistent and high concentration of the active catalyst from the start of the reaction, which is crucial for outcompeting boronic acid decomposition.[8]
Figure 2: Activation of a Pd(II) precatalyst to the active Pd(0) species.
The Role of the Base
The base is not merely an additive; it plays a crucial role in the catalytic cycle.[1] Its primary function is to activate the boronic acid, forming a boronate anion that is more nucleophilic and readily undergoes transmetalation.
For this compound, a judicious choice of base is necessary to facilitate transmetalation without excessively promoting protodeboronation.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote the reaction but generally provides a good balance, minimizing side reactions.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient, particularly with less reactive aryl chlorides.
-
Potassium Fluoride (KF): A milder base that can be advantageous in preventing protodeboronation, though it may require higher temperatures or longer reaction times.
Solvent Systems
The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water. The aqueous component is often necessary to dissolve the inorganic base.
-
Dioxane/Water: A very common and effective solvent system.
-
Toluene/Water: Another excellent choice, particularly for higher temperature reactions.
-
THF/Water: A good option, especially for reactions at or near room temperature.[6]
For substrates highly prone to protodeboronation, anhydrous conditions can be employed, though this may require the use of alternative boronic acid derivatives like MIDA boronates or trifluoroborate salts.[2]
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific aryl halide used. It is imperative to degas all solvents and run the reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.
Figure 3: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (or other suitable precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Procedure for Coupling with Aryl Chlorides
Aryl chlorides are less reactive than aryl bromides and typically require more forcing conditions or a more active catalyst system.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv), finely ground
-
Toluene and Water (10:1 v/v)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the appropriate reagents.
-
Place the reaction in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction closely. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Follow steps 6-8 from Protocol 1 for work-up and purification.
| Aryl Halide Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Aryl Bromide | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | Good-Excellent |
| Aryl Chloride | XPhos Pd G3 (3%) | (internal) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16-24 | Moderate-Good |
| Aryl Triflate | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | Dioxane | 80 | 8-16 | Good-Excellent |
Note: The data in this table is illustrative, based on protocols for similar challenging couplings and should be used as a starting point for optimization.[9][10]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh, air-stable precatalyst. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. |
| Protodeboronation | Base is too strong or reaction time is too long; Presence of excess water. | Switch to a milder base (e.g., KF). Consider using anhydrous conditions or a boronic ester derivative. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Formation of Phosphine Oxides | Impure or improperly handled phosphine ligands. | Use high-purity, air-stable ligands or precatalysts. Handle ligands under an inert atmosphere. |
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Dioxane and toluene are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and irritants. Avoid inhalation of dust and skin contact.
By understanding the underlying mechanistic challenges and carefully selecting the catalyst, base, and solvent system, researchers can successfully and efficiently perform the Suzuki-Miyaura cross-coupling of this compound, unlocking its potential in the synthesis of novel molecules for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(Trifluoromethyl)phenylboronic Acid in Modern Pharmaceutical Synthesis
Introduction: The Strategic Value of the Trifluoromethyl Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethyl (-CF3) group is particularly prized for its profound ability to modulate a molecule's physicochemical and biological properties.[1][2] The introduction of a -CF3 group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding affinity with biological targets.[3][4] Consequently, a significant number of FDA-approved drugs feature this powerful moiety, underscoring its importance in developing successful therapeutic agents.[5]
2-(Trifluoromethyl)phenylboronic acid (CAS: 1423-27-4) has emerged as an indispensable building block for synthetic chemists. It provides a direct and efficient route to install the 2-(trifluoromethyl)phenyl fragment, a key structural motif in various pharmacologically active compounds. Its primary utility is realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[6]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers an in-depth exploration of this compound, from its fundamental properties and handling considerations to detailed, field-proven protocols for its application in pharmaceutical synthesis, with a focus on the causality behind experimental choices.
Physicochemical Properties, Stability, and Handling
A thorough understanding of the reagent's characteristics is paramount for its successful application and for ensuring experimental reproducibility.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1423-27-4 | [7][8] |
| Molecular Formula | C₇H₆BF₃O₂ | [7] |
| Molecular Weight | 189.93 g/mol | |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Melting Point | 111-114 °C | [7] |
| Solubility | Slightly soluble in methanol | [7] |
Critical Stability Considerations
While powerful, boronic acids are susceptible to several degradation pathways that can compromise reaction efficiency. Awareness of these pathways is crucial for troubleshooting and optimization.
-
Protodeboronation: This is the most common decomposition route, involving the cleavage of the C–B bond and its replacement with a C–H bond.[9] This process is often accelerated by the basic, aqueous, and high-temperature conditions typical of many Suzuki-Miyaura couplings, and can be catalyzed by the palladium species itself.[10][11] The electron-withdrawing nature of the trifluoromethyl group can influence the rate of this side reaction.
-
Oxidative Degradation: Boronic acids can be degraded by oxidation, a concern particularly relevant in biological or complex media.[9]
-
Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable, six-membered cyclic trimer known as a boroxine.[9] While this is often a reversible process upon exposure to water during reaction setup, it means that the actual mass of the boronic acid reagent may not correspond to the monomeric form, potentially affecting stoichiometry. Commercial sources note that this reagent often contains varying amounts of the anhydride.
To mitigate these stability issues, especially for particularly sensitive substrates, conversion to more stable derivatives like boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates is a common and effective strategy.[10][12]
Safe Storage and Handling
Proper handling is essential for user safety and to maintain the integrity of the reagent.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from moisture.[13][14] The reagent is a combustible solid.
-
Handling: this compound is an irritant, causing skin, eye, and respiratory irritation.[7][15] Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid creating dust during transfer.[16]
The Role in Medicinal Chemistry: A Tool for SAR Exploration
The decision to incorporate the 2-(trifluoromethyl)phenyl moiety is a strategic one, driven by the desire to modulate a drug candidate's Structure-Activity Relationship (SAR). The ortho-positioning of the bulky and strongly electron-withdrawing -CF3 group imparts unique conformational and electronic characteristics.
A prime example of this group's significance is found in the development of kinase inhibitors. Nilotinib , a second-generation Bcr-Abl inhibitor, features a 3-(trifluoromethyl)phenyl group. Subsequent studies on Nilotinib analogues, where the -CF3 group was systematically replaced by other substituents (H, F, CH₃), demonstrated its critical role in binding affinity and inhibitory activity against the Abl kinase.[17][18] While Nilotinib itself does not have an ortho-CF3, these studies exemplify the core principle: using reagents like this compound allows medicinal chemists to synthesize specific isomers and analogues to probe the steric and electronic requirements of a target's binding pocket, thereby optimizing potency and selectivity.
Similarly, in the design of anti-inflammatory agents like Celecoxib analogues, the trifluoromethyl group is a defining feature.[19][20][21] The synthesis of novel derivatives often involves coupling different heterocyclic systems to a phenyl ring containing this key pharmacophore, a task for which this compound is ideally suited.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for this compound, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl (pseudo)halide.
Mechanistic Overview
The reaction proceeds via a palladium-based catalytic cycle. A simplified representation involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2-trifluoromethylphenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle
Key Considerations for Success: An Expert Perspective
Achieving high yields with potentially unstable boronic acids requires careful selection of reaction parameters. The causality behind these choices is critical.
-
Catalyst and Ligand Selection: While simple catalysts like Pd(OAc)₂ can be used, modern drug synthesis often employs pre-formed palladium precatalysts, particularly those developed by the Buchwald group.[22] These complexes, featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective. The reason for their superiority is the rapid and clean generation of the active, monoligated Pd(0) species under mild conditions. This is crucial because it allows the productive cross-coupling to occur much faster than the competing decomposition (protodeboronation) of the boronic acid, especially at lower temperatures.[11][22]
-
Base Selection: A base is mandatory to activate the boronic acid by forming a more nucleophilic 'ate' complex, facilitating transmetalation.[23] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common. K₃PO₄ is often favored for challenging or unstable boronic acids as it can promote efficient coupling under milder conditions.[22] The choice of base can significantly impact reaction rate and side-product formation.
-
Solvent System: Most Suzuki couplings are run in a biphasic mixture of an organic solvent (e.g., dioxane, THF, DME) and water. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the coupling partners and catalyst. Vigorous stirring is required to ensure efficient phase transfer.
Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a reliable starting point for synthesis.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol details a typical cross-coupling using a modern palladium precatalyst, optimized for efficiency and mild conditions suitable for this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
SPhos Pd G3 Precatalyst (or similar Buchwald precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol).
-
Atmosphere Inerting: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water in a 4:1 or 5:1 ratio (e.g., 4 mL dioxane, 1 mL water). The solvent should be degassed beforehand by sparging with an inert gas for 15-20 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 60-80 °C. Stir vigorously for 2-12 hours.
-
Rationale: The elevated temperature increases reaction kinetics, but is kept moderate to minimize thermal degradation of the boronic acid. Modern precatalysts often allow for lower temperatures and shorter reaction times.[11]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst. 2. Insufficiently degassed solvents. 3. Poor quality base or boronic acid. | 1. Use a fresh, high-quality precatalyst. 2. Ensure thorough degassing of solvents to remove oxygen, which deactivates Pd(0). 3. Use freshly opened or properly stored reagents. |
| Significant Protodeboronation | 1. Reaction temperature is too high or time is too long. 2. Base is too strong or concentration is too high. 3. Slow oxidative addition step. | 1. Lower the reaction temperature and monitor closely to stop when complete. 2. Switch to a milder base (e.g., from K₂CO₃ to K₃PO₄). 3. Use a more active ligand/precatalyst to accelerate the productive cycle.[22] |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction vessel. | Rigorously deoxygenate the reaction mixture and solvents. Maintain a positive pressure of inert gas. |
| Inconsistent Results | Variable water content in boronic acid (due to boroxine formation). | Dry the boronic acid in a vacuum oven before use, or consider converting it to a more stable pinacol or MIDA boronate ester for critical applications. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular engineering in pharmaceutical R&D. Its ability to introduce the sterically demanding and electronically influential 2-CF₃-phenyl moiety via the robust Suzuki-Miyaura cross-coupling reaction allows scientists to systematically probe and optimize the properties of drug candidates. By understanding the inherent stability challenges of boronic acids and leveraging modern catalytic systems designed for mild conditions, researchers can effectively mitigate side reactions like protodeboronation. The protocols and insights provided herein offer a validated framework for the successful application of this versatile building block, empowering the synthesis of novel and potentially life-saving therapeutics.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Trifluoromethylphenylboronic acid | 1423-27-4 [amp.chemicalbook.com]
- 8. aobchem.com [aobchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki Coupling [organic-chemistry.org]
The Strategic Incorporation of 2-(Trifluoromethyl)phenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Power of the Trifluoromethyl Group in Drug Design
In the landscape of contemporary drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological efficacy and optimizing pharmacokinetic profiles. Among the arsenal of functional groups available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful tool.[1] Its incorporation into a drug candidate can profoundly influence a range of critical properties, including metabolic stability, lipophilicity, and binding affinity.[1] The strong carbon-fluorine bonds within the CF₃ group confer exceptional stability against metabolic degradation, often leading to an extended drug half-life.[1] Furthermore, the high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the acidity of nearby functional groups and enhance interactions with biological targets.
2-(Trifluoromethyl)phenylboronic acid serves as a versatile and highly valuable building block for introducing this crucial pharmacophore into complex molecules.[2] Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has become an indispensable method for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.[2][3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into its role in the synthesis of biologically active compounds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[3] this compound is an excellent coupling partner in these reactions, allowing for the direct installation of the 2-(trifluoromethyl)phenyl moiety onto a variety of aromatic and heteroaromatic rings.
Mechanistic Rationale for Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the trifluoromethyl group in this compound can impact its reactivity, making the optimization of these parameters crucial for achieving high yields.
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical for facilitating the catalytic cycle. Pre-catalysts that readily form the active Pd(0) species are often preferred. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), have shown exceptional efficacy in coupling challenging substrates, including electron-deficient boronic acids.[4] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can influence the reaction rate and the prevalence of side reactions, such as protodeboronation (the undesired cleavage of the carbon-boron bond). Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed.
-
Solvent: A solvent system that can solubilize both the organic and inorganic reagents is necessary. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran) and water is frequently used to facilitate the interaction of all components.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a representative procedure for the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate and SPhos to the reaction flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)-4'-methoxybiphenyl.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with SPhos | SPhos is an electron-rich, bulky ligand that promotes efficient coupling of electron-deficient boronic acids. |
| Base | K₃PO₄ | A moderately strong base that effectively promotes transmetalation while minimizing protodeboronation. |
| Solvent | 1,4-Dioxane/Water | A biphasic system that solubilizes both organic substrates and the inorganic base. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction without significant catalyst decomposition. |
Application in the Synthesis of Biologically Active Molecules
The 2-(trifluoromethyl)phenyl moiety is a key structural feature in a number of drug candidates and approved pharmaceuticals. Its presence can enhance binding to the target protein and improve the overall pharmacokinetic profile of the molecule.
Example: Synthesis of a Corticotropin-Releasing Hormone (CRH) Receptor Antagonist Precursor
Corticotropin-releasing hormone (CRH) receptor antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression. The synthesis of certain pyrrolo[2,3-d]pyrimidine-based CRH antagonists utilizes this compound as a key building block.
Workflow for the Synthesis of a CRH Antagonist Precursor
Caption: Synthetic workflow for a CRH receptor antagonist precursor.
In this synthetic route, this compound is coupled with a halogenated pyrrolo[2,3-d]pyrimidine core via a Suzuki-Miyaura reaction to install the key biaryl scaffold. This intermediate can then be further elaborated to yield the final antagonist molecule.
| Coupling Partner 1 | Coupling Partner 2 | Product | Application |
| This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-(2-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine | Precursor for CRH Receptor Antagonists |
| This compound | 4-Bromopyridine | 4-(2-(Trifluoromethyl)phenyl)pyridine | Building block for CNS-active compounds |
| This compound | 5-Bromoindole | 5-(2-(Trifluoromethyl)phenyl)indole | Scaffold for various bioactive molecules |
The 2-(Trifluoromethyl)phenyl Moiety as a Pharmacophore
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition at a biological target. The 2-(trifluoromethyl)phenyl group can contribute to the pharmacophoric profile of a drug in several ways:
-
Steric Influence: The ortho-trifluoromethyl group can induce a twist in the biaryl system, influencing the overall conformation of the molecule. This conformational restriction can be crucial for fitting into a specific binding pocket and enhancing selectivity for the target receptor.
-
Lipophilic Interactions: The CF₃ group significantly increases the lipophilicity of the phenyl ring, promoting hydrophobic interactions with nonpolar amino acid residues in the binding site.
-
Hydrogen Bonding: While not a traditional hydrogen bond donor or acceptor, the fluorine atoms of the CF₃ group can participate in weaker C-F···H-X interactions, which can contribute to binding affinity.
-
Metabolic Blocking: The CF₃ group can act as a metabolic blocker, preventing enzymatic degradation at that position and thereby increasing the metabolic stability of the drug.
Conclusion
This compound is a powerful and versatile reagent in medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to introduce the advantageous 2-(trifluoromethyl)phenyl moiety into drug candidates. The unique electronic and steric properties of the trifluoromethyl group can significantly enhance the pharmacological and pharmacokinetic properties of a molecule, making this building block an invaluable tool for researchers and scientists in drug development. The protocols and insights provided in this guide are intended to facilitate the successful application of this compound in the synthesis of the next generation of therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2-(Trifluoromethyl)phenylboronic Acid in Next-Generation Agrochemicals: Application Notes and Synthetic Protocols
Introduction: The Trifluoromethyl Advantage in Agrochemical Design
In the relentless pursuit of more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern agrochemical design. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical and biological properties.[1][2] This electron-withdrawing group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to a dramatic increase in efficacy and a more favorable toxicological profile.[3] 2-(Trifluoromethyl)phenylboronic acid has emerged as a critical building block in this endeavor, providing a versatile platform for introducing the trifluoromethylphenyl scaffold into a diverse array of agrochemical classes through robust and efficient synthetic methodologies.[4]
This guide provides an in-depth exploration of the application of this compound in the development of novel herbicides, fungicides, and insecticides. We will delve into the causality behind its use, detailing field-proven insights and providing comprehensive, step-by-step protocols for its application in the synthesis of key agrochemical frameworks.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1423-27-4 | [5] |
| Molecular Formula | C₇H₆BF₃O₂ | [5] |
| Molecular Weight | 189.93 g/mol | [5] |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | 111-114 °C | General Knowledge |
| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) | General Knowledge |
The ortho-position of the trifluoromethyl group can introduce steric considerations in cross-coupling reactions, influencing the choice of catalyst and reaction conditions for optimal yields.
Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[6] this compound is an excellent coupling partner in these reactions, enabling the direct installation of the 2-(trifluoromethyl)phenyl moiety onto a variety of heterocyclic and aromatic cores central to many agrochemical structures.
The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-established and reliable process.
Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Application in Herbicide Development: Synthesis of Phenylpyridine Herbicides
Phenylpyridine derivatives are a significant class of herbicides, often acting as protoporphyrinogen oxidase (PPO) inhibitors. The introduction of a trifluoromethyl group can enhance their herbicidal activity.[7][8]
Workflow for the Synthesis of a Phenylpyridine Herbicide Precursor
This workflow outlines the synthesis of a key intermediate for phenylpyridine herbicides via a Suzuki-Miyaura coupling reaction.
Figure 2: Workflow for Phenylpyridine Synthesis.
Protocol: Synthesis of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol
This protocol is adapted from a patented procedure for the synthesis of a key intermediate used in novel phenylpyridine herbicides.[9]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
4-Hydroxyphenylboronic acid (as a proxy for this compound in this specific patented example, illustrating the general methodology)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v), add potassium carbonate (2.0 eq).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenylpyridine product.
Causality: The choice of a palladium catalyst with a phosphine ligand is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle. Potassium carbonate acts as the base to activate the boronic acid for transmetalation. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
Application in Fungicide Development: Synthesis of Strobilurin and SDHI Analogues
The 2-(trifluoromethyl)phenyl moiety is a valuable component in modern fungicides, including strobilurin analogues and succinate dehydrogenase inhibitors (SDHIs), where it can enhance fungicidal potency.[10][11][12]
Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole Fungicide Core
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a brominated pyrazole, a common core structure in SDHI fungicides.[13]
Materials:
-
4-Bromo-3,5-dinitro-1H-pyrazole
-
This compound
-
XPhos Pd G2 (palladium precatalyst)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq), this compound (1.5 eq), and potassium phosphate (3.0 eq).
-
Add XPhos Pd G2 (0.05 eq) to the mixture.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the 4-(2-(trifluoromethyl)phenyl)-3,5-dinitro-1H-pyrazole.
Causality: The use of a highly active palladium precatalyst like XPhos Pd G2 is often necessary for coupling with electron-deficient heterocyclic halides and sterically hindered boronic acids. Potassium phosphate is a suitable base for this transformation, and the dioxane/water solvent system is again employed for its excellent solubilizing properties.
Application in Insecticide Development: Towards Novel Neonicotinoid and Ryanodine Receptor Modulator Analogues
The 2-(trifluoromethyl)phenyl group is present in several modern insecticides, contributing to their high efficacy.[14] While direct synthesis of commercial insecticides like Triflumezopyrim may involve multi-step routes not directly starting from this compound, this building block is invaluable for the rapid synthesis of novel analogues for structure-activity relationship (SAR) studies.[10]
Conceptual Workflow for Insecticide Analogue Synthesis
This workflow illustrates the general approach to synthesizing novel insecticide candidates.
Figure 3: Synthesis of Insecticide Analogues.
Protocol: General Procedure for the Synthesis of a Trifluoromethyl-Biaryl Insecticide Precursor
This generalized protocol is based on common practices for Suzuki-Miyaura reactions in the synthesis of complex molecules, including those with potential insecticidal activity.
Materials:
-
A halogenated heterocyclic core (e.g., 2-chloro-5-iodopyridine)
-
This compound
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add the halogenated heterocyclic core (1.0 eq), this compound (1.5 eq), and cesium carbonate (2.0 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the flask with nitrogen.
-
Add degassed 1,4-dioxane and water (5:1 v/v).
-
Heat the reaction to 100 °C for 3-5 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Causality: The use of a bulky, electron-rich phosphine ligand like XPhos with a Pd(0) source such as Pd₂(dba)₃ is highly effective for coupling challenging substrates, including electron-deficient heterocycles and sterically hindered boronic acids. Cesium carbonate is a strong base that can facilitate the transmetalation step, particularly with less reactive substrates.
Conclusion
This compound is a powerful and versatile building block for the synthesis of next-generation agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the trifluoromethylphenyl moiety, a key pharmacophore that can impart enhanced biological activity and favorable physicochemical properties. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage this valuable reagent in the discovery and development of innovative crop protection solutions. The principles of catalyst, ligand, base, and solvent selection outlined herein are critical for the successful implementation of these synthetic strategies.
References
- 1. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
- 2. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1423-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
Application Notes & Protocols: 2-(Trifluoromethyl)phenylboronic Acid as a Versatile Building Block for Advanced Materials
Abstract
2-(Trifluoromethyl)phenylboronic acid is a pivotal reagent in modern synthetic chemistry, distinguished by the strategic placement of a trifluoromethyl (CF₃) group at the ortho position. This unique structural feature imparts significant electronic and steric properties, making it an exceptionally valuable building block for a diverse range of advanced materials. The strong electron-withdrawing nature of the CF₃ group profoundly influences the physicochemical and biological properties of target molecules, enhancing metabolic stability in drug candidates, improving thermal resistance in polymers, and tuning the electronic characteristics of materials for organic electronics.[1][2][3] This guide provides in-depth application notes, field-proven protocols, and expert insights into leveraging this versatile compound, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation.[4][5]
Physicochemical Properties and Structural Attributes
The utility of this compound stems from its distinct molecular architecture. The boronic acid moiety, -B(OH)₂, is the reactive handle for palladium-catalyzed cross-coupling reactions, while the ortho-CF₃ group acts as a powerful performance modulator.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1423-27-4 | |
| Molecular Formula | C₇H₆BF₃O₂ | |
| Molecular Weight | 189.93 g/mol | |
| Appearance | Solid, white to off-white powder | |
| Melting Point | 111-114 °C (lit.) | |
| Assay | ≥95.0% |
The ortho-positioning of the highly electronegative CF₃ group creates a unique electronic environment. It withdraws electron density from the phenyl ring, which can influence the reactivity of the boronic acid and the properties of the final product.
Caption: Molecular structure and key functional groups.
The Trifluoromethyl Group: A Driver of Performance
The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry and materials science to enhance molecular properties.[6] Its strong carbon-fluorine bonds and high electronegativity are central to its utility.[2][3]
-
In Drug Development: The CF₃ group is often used to improve a drug candidate's profile. It increases lipophilicity, which can enhance membrane permeability and target binding affinity.[3][7] Furthermore, it is highly resistant to metabolic degradation (blocking metabolic hotspots), which can increase the half-life and bioavailability of a drug.[3][8]
-
In Materials Science: When integrated into polymers or coatings, the CF₃ group significantly boosts thermal and oxidative stability.[2] This makes materials more resistant to harsh environmental conditions and high temperatures, extending their service life and performance envelope.[1][2]
-
In Organic Electronics: In OLEDs, trifluoromethylphenyl groups are used to fine-tune the electronic properties of materials. They can modulate energy levels (HOMO/LUMO), enhance electron transport, and achieve specific, narrow-band emission colors, which is critical for developing next-generation, high-definition displays.[9][10]
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[11] this compound is an excellent coupling partner in these reactions. The following protocol provides a robust, general procedure that can be adapted for various aryl or heteroaryl halides.
Detailed Experimental Protocol
Objective: To synthesize a 2-(trifluoromethyl)biphenyl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or (XPhosPdG2, 2-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, or DME) (10 mL)
-
Deionized Water (for base dissolution if needed)
-
Reaction Vessel (e.g., Schlenk flask or microwave vial)
-
Standard Glassware for workup and purification
-
Ethyl Acetate, Brine
-
Drying Agent (e.g., Na₂SO₄ or MgSO₄)
Causality Behind Reagent Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable choice.[12] For more challenging or sterically hindered substrates, advanced catalysts with bulky phosphine ligands like XPhos (e.g., XPhosPdG2) are used to promote efficient oxidative addition and reductive elimination steps, often leading to higher yields and avoiding side reactions.[11]
-
Base: The base is critical for the transmetalation step of the catalytic cycle. Potassium carbonate (K₂CO₃) is a common choice.[12] For fluorinated boronic acids, which can be susceptible to protodeboronation (loss of the boronic acid group), a non-aqueous base or a carefully controlled biphasic system may be preferable to minimize this side reaction.[5]
-
Solvent: Solvents like 1,4-dioxane or toluene are chosen for their ability to dissolve the reactants and their high boiling points, which allow the reaction to be heated to drive it to completion.[12] It is imperative to degas the solvent (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (10 mL) via syringe. If using a solid base that is not fully soluble, vigorous stirring is essential.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[5] A complete reaction is indicated by the disappearance of the limiting starting material (usually the aryl halide). This step is crucial to avoid over-running or prematurely stopping the reaction.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Summary of Typical Reaction Conditions
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes | Reference |
| Pd(PPh₃)₄ (2-3%) | K₂CO₃ (2.0) | Toluene/Dioxane (4:1) | 80 | Standard conditions for many aryl bromides. | [12] |
| XPhosPdG2 (2.5%) | K₂CO₃ (3.0) | 1,4-Dioxane | 100 | Effective for challenging substrates; avoids debromination. | [11] |
| Pd₂(dba)₃ (1.5%) / Ligand | KF (3.0) | Dioxane | 100 | Useful for heteroaryl halides. | [13] |
| PdCl₂(amphos)₂ (2%) | None (Lewis Acid) | THF | 80 | Base-free conditions mediated by a Lewis acid additive. | [14] |
Applications in Advanced Material Synthesis
The 2-(trifluoromethyl)phenyl moiety, installed via the protocols above, serves as a foundational element in various high-performance materials.
Caption: Diverse applications stemming from one core building block.
-
Pharmaceutical Scaffolds: This building block is used to synthesize corticotropin-releasing hormone antagonists and other complex heterocyclic structures with potential biological activity. The steric and electronic influence of the ortho-CF₃ group can enforce a specific conformation, leading to higher binding affinity and selectivity for a biological target.
-
High-Performance Polymers: Incorporation into polymer backbones via coupling reactions leads to materials with superior properties.[1] The inherent stability of the C-F bonds translates directly to polymers that can withstand aggressive chemical environments and higher operating temperatures, making them suitable for aerospace, automotive, and industrial applications.[2]
-
Organic Electronics (OLEDs): The synthesis of complex, conjugated molecules for OLEDs relies heavily on building blocks like this.[15][16] The trifluoromethylphenyl unit helps create materials with deep blue emission or high-efficiency green thermally activated delayed fluorescence (TADF), pushing the boundaries of display technology.[9][10]
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is a combustible solid. It may contain varying amounts of its anhydride, which forms from the dehydration of the boronic acid.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020-Targeted Narrowband Green Emission in High-Performance OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
Synthesis of Biaryl Compounds Using 2-(Trifluoromethyl)phenylboronic Acid: An Application and Protocol Guide
Introduction: The Strategic Importance of 2-(Trifluoromethyl)phenyl Biaryls
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The introduction of a trifluoromethyl (CF₃) group onto one of the aryl rings can dramatically influence the molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making it a highly sought-after substituent in drug discovery.[2][3]
2-(Trifluoromethyl)phenylboronic acid is a key building block for the synthesis of these valuable biaryl compounds. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[1] However, the electron-deficient nature of this boronic acid presents unique challenges that require careful consideration and optimization of reaction conditions to achieve high yields and minimize side reactions.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of biaryl compounds using this compound. We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, offer detailed, field-proven protocols, and explore alternative cross-coupling strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices for Coupling this compound:
The electron-withdrawing trifluoromethyl group in this compound significantly impacts the reaction. This electron deficiency makes the boronic acid more susceptible to a key side reaction: protodeboronation , where the C-B bond is cleaved by a proton source (often water in the presence of a base) before transmetalation can occur.[4] This leads to reduced yields of the desired biaryl product.
To overcome this challenge, the following experimental parameters must be carefully optimized:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligand is critical. For electron-deficient boronic acids, sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), are often highly effective.[5] These ligands promote the rate-limiting oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures, which in turn minimizes protodeboronation.
-
Base Selection: The strength and nature of the base are crucial. While a base is necessary to activate the boronic acid for transmetalation, an overly strong base can accelerate protodeboronation.[7] For electron-deficient boronic acids, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH). In some cases, fluoride-based activators (e.g., CsF, TBAF) can be effective in anhydrous conditions.
-
Solvent System: The solvent plays a multifaceted role, influencing the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents such as dioxane, tetrahydrofuran (THF), and toluene, often in combination with water, are commonly used. The water content should be carefully controlled to balance the need for base solubility with the risk of protodeboronation.
Experimental Protocols: Suzuki-Miyaura Coupling
The following protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which can be particularly beneficial for minimizing the decomposition of sensitive substrates.[8]
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
XPhos Pd G2 (a second-generation Buchwald precatalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (10:1 v/v, degassed)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), XPhos Pd G2 (0.01 mmol, 2 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add the degassed 1,4-dioxane/water mixture (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure described in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting conditions and optimization strategies for the Suzuki-Miyaura coupling of this compound.
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Switch to a more active precatalyst (e.g., XPhos Pd G3) | Precatalysts can generate the active Pd(0) species more efficiently at lower temperatures. |
| Ligand | SPhos | Use a more electron-rich and bulky ligand (e.g., RuPhos) | Enhances the rates of oxidative addition and reductive elimination. |
| Base | K₃PO₄ | Use Cs₂CO₃ or KF (anhydrous) | A stronger base may be needed for less reactive aryl halides, while anhydrous conditions with KF can suppress protodeboronation. |
| Solvent | Dioxane/Water | Vary the solvent ratio or switch to THF/Water or Toluene/Water | Solvent polarity can influence catalyst activity and reagent stability. |
| Temperature | 80-100 °C | Increase temperature cautiously (up to 120 °C) or use microwave heating | Higher temperatures can overcome activation barriers but may also increase side reactions. |
| Boronic Acid | 1.2 equiv | Increase to 1.5-2.0 equiv | Compensates for potential protodeboronation. |
Alternative Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is the most common method, other cross-coupling reactions can be advantageous in certain situations, such as when boronic acids are unstable or unavailable.
Hiyama Coupling: A Fluoride-Activated Alternative
The Hiyama coupling utilizes organosilanes as the organometallic partner.[9] A key advantage is the stability of organosilanes compared to boronic acids. The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Rationale for Use: The Hiyama coupling can be a valuable alternative when protodeboronation is a significant issue in a Suzuki-Miyaura reaction, as organosilanes are generally more stable under basic conditions.
Figure 2: General workflow for a Hiyama cross-coupling reaction.
Protocol 3: Hiyama Coupling of 2-(Trifluoromethyl)phenyltrimethoxysilane with an Aryl Chloride
Materials:
-
2-(Trifluoromethyl)phenyltrimethoxysilane
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.025 mmol, 2.5 mol%), and XPhos (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and stir for 10 minutes.
-
Add 2-(trifluoromethyl)phenyltrimethoxysilane (1.5 mmol, 1.5 equiv).
-
Add the TBAF solution (2.0 mL, 2.0 mmol) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.
Negishi Coupling: Employing Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide.[10] Organozinc reagents are generally more reactive than organoboron and organosilicon compounds, which can allow for reactions to occur under milder conditions.
Rationale for Use: The higher reactivity of organozinc reagents can be advantageous for coupling with less reactive aryl chlorides or for reactions that need to be performed at lower temperatures to preserve sensitive functional groups.
Applications in Drug Development
The biaryl motif containing a 2-(trifluoromethyl)phenyl group is present in numerous drug candidates and approved pharmaceuticals. The trifluoromethyl group often enhances the pharmacological profile of these molecules.
-
Anti-inflammatory Agents: The 2-(trifluoromethyl)phenyl biaryl structure is a key component in the development of inhibitors of enzymes such as RORγt, which are targets for autoimmune diseases.[11]
-
Anticancer Therapeutics: This structural motif has been incorporated into molecules designed to inhibit protein-protein interactions or target specific kinases involved in cancer progression.
-
Neuroscience Drug Candidates: The lipophilicity imparted by the trifluoromethyl group can aid in blood-brain barrier penetration, making these compounds attractive for CNS targets.
Conclusion
The synthesis of biaryl compounds using this compound is a powerful tool for medicinal chemists and materials scientists. While the electron-deficient nature of this reagent presents challenges, particularly the risk of protodeboronation, these can be effectively overcome through careful optimization of the Suzuki-Miyaura coupling conditions. The selection of appropriate catalysts, ligands, bases, and solvents is paramount to achieving high yields. Furthermore, alternative cross-coupling methodologies such as the Hiyama and Negishi reactions provide valuable options for specific synthetic challenges. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these important biaryl compounds for a wide range of applications.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Strategic Role of 2-(Trifluoromethyl)phenylboronic Acid in Modern Drug Discovery: Applications and Protocols
Abstract
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Among these, fluorinated organic compounds, particularly those containing the trifluoromethyl (CF₃) group, have gained preeminence. This guide provides an in-depth exploration of 2-(Trifluoromethyl)phenylboronic acid, a versatile building block that marries the advantageous properties of the trifluoromethyl group with the synthetic utility of the boronic acid moiety. We will delve into its pivotal role in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates, its application in robust carbon-carbon bond formation, and its emerging significance in covalent inhibitor design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols.
Introduction: The Synergy of Trifluoromethyl and Boronic Acid Moieties
The strategic functionalization of aromatic systems is a fundamental aspect of drug discovery, aimed at optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. This compound has emerged as a reagent of significant interest due to the combined benefits of its two key functional groups.
The Trifluoromethyl Group's Influence: The CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's profile in several ways:[1][2][3]
-
Enhanced Metabolic Stability: Replacing metabolically vulnerable sites, such as methyl groups, with a CF₃ group can significantly increase a drug's half-life by making it more resistant to enzymatic degradation.
-
Increased Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility, which can aid in its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.[1]
-
Modulation of Acidity/Basicity: The potent electron-withdrawing effect of the trifluoromethyl group can significantly alter the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.
-
Improved Target Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with biological targets, including enhanced hydrophobic and electrostatic interactions.[3]
The Boronic Acid Group's Versatility: Phenylboronic acids are indispensable tools in the medicinal chemist's arsenal, primarily for two reasons:
-
Suzuki-Miyaura Cross-Coupling Reactions: As a stable and readily available coupling partner, this compound is extensively used in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis for creating complex molecular architectures.[4][5][6]
-
Covalent Inhibition: The boronic acid moiety can act as a "warhead" to form reversible covalent bonds with nucleophilic residues (such as serine or threonine) in the active sites of enzymes.[7][8][] This has proven to be a highly effective strategy for developing potent and selective enzyme inhibitors.
The strategic placement of the trifluoromethyl group at the ortho position relative to the boronic acid introduces specific steric and electronic effects that can influence the kinetics and outcomes of coupling reactions, as well as the binding affinity and reactivity of the boronic acid as a covalent inhibitor.
Application Note: this compound in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most widely used reactions in pharmaceutical synthesis for the construction of biaryl and heteroaryl-aryl structures.[10] The use of this compound in these reactions allows for the direct incorporation of the trifluoromethylphenyl moiety into a wide range of molecular scaffolds.
Rationale for Use in Lead Optimization
During lead optimization, medicinal chemists often synthesize arrays of analogues to probe structure-activity relationships (SAR). The introduction of a 2-(trifluoromethyl)phenyl group can be a key step in this process for several reasons:
-
Exploring Lipophilic Pockets: The lipophilic CF₃ group can probe for hydrophobic pockets within a target's binding site, potentially leading to a significant increase in potency.
-
Blocking Metabolic Sites: The CF₃ group can be strategically placed to block known sites of metabolic oxidation on an aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate.
-
Fine-Tuning Electronic Properties: The electron-withdrawing nature of the CF₃ group can alter the electron density of the aromatic ring, which can be critical for optimizing interactions with the target protein.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl chloride) (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern precatalyst) (1–5 mol%)[11][12]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should be sufficient to dissolve the reactants (typically a 0.1–0.5 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the required time (2–24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide and to compensate for any potential decomposition of the boronic acid under the reaction conditions.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields. Therefore, maintaining an inert atmosphere is critical for success.
-
Aqueous Base: The presence of water and a base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: this compound in Covalent Inhibitor Design
Covalent inhibitors have experienced a renaissance in drug discovery, offering advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[7][13] Boronic acids, in particular, are valued for their ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.[8][13]
Mechanism of Reversible Covalent Inhibition
The boron atom in a boronic acid is electrophilic and can be attacked by a nucleophilic hydroxyl group from a serine or threonine residue within a protein's active site. This forms a tetrahedral boronate adduct, effectively inhibiting the enzyme's function. This interaction is typically reversible, which can be advantageous in reducing the risk of off-target toxicity associated with irreversible inhibitors.[8]
The incorporation of a 2-(trifluoromethyl)phenyl group can enhance the efficacy of a boronic acid inhibitor:
-
Increased Electrophilicity: The electron-withdrawing CF₃ group increases the electrophilicity of the boron atom, potentially accelerating the rate of adduct formation with the target enzyme.
-
Enhanced Binding Affinity: The trifluoromethylphenyl moiety can engage in favorable non-covalent interactions (e.g., hydrophobic, pi-stacking) with the protein, increasing the overall binding affinity and selectivity of the inhibitor.
A notable example of a boronic acid-based drug is Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, which forms a reversible covalent bond with a threonine residue in the proteasome's active site.[7][8][14] While Bortezomib itself does not contain a trifluoromethyl group, its mechanism of action highlights the therapeutic potential of boronic acid-based covalent inhibitors.
Diagram: Reversible Covalent Inhibition by a Boronic Acid
Caption: Boronic acid forming a reversible covalent adduct with a serine residue.
Protocol: Assessing Enzyme Inhibition
To evaluate a compound like this compound or its derivatives as a potential enzyme inhibitor, a robust enzymatic assay is required. The following is a generalized protocol for determining the IC₅₀ (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Target enzyme (e.g., a serine protease)
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer (optimized for enzyme activity)
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
96-well microplate (black plates for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps to generate a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Setup: In the wells of the microplate, add the assay buffer. Then, add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (for control wells).
-
Enzyme Addition: Add the enzyme to all wells (except for a no-enzyme control) to a final concentration that gives a linear reaction rate over the desired time course.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 15–30 minutes) to allow the inhibitor to bind to the enzyme. This step is particularly important for covalent inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Collect data points every 30–60 seconds for 15–60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.
-
Normalize the rates relative to the DMSO control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
| 100 | 50 | 95.0% |
| 20 | 150 | 85.0% |
| 4 | 450 | 55.0% |
| 0.8 | 800 | 20.0% |
| 0.16 | 950 | 5.0% |
| 0 (DMSO Control) | 1000 | 0.0% |
This is example data for illustrative purposes.
Conclusion and Future Perspectives
This compound is a prime example of a molecular building block that provides a strategic advantage in drug discovery. Its ability to confer improved metabolic stability and lipophilicity, coupled with its synthetic versatility in Suzuki-Miyaura coupling and its potential as a reversible covalent inhibitor, makes it a highly valuable reagent.[5] As our understanding of drug-target interactions becomes more sophisticated, the rational incorporation of moieties like the 2-(trifluoromethyl)phenyl group will continue to be a key strategy in the development of safer and more effective medicines. Future research will likely focus on developing novel catalysts to further expand the scope of coupling reactions involving sterically hindered boronic acids and on the design of highly selective boronic acid-based covalent inhibitors for a wider range of therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
The Strategic Deployment of 2-(Trifluoromethyl)phenylboronic Acid in Modern Organic Synthesis
Introduction: The Power of a Strategically Placed Trifluoromethyl Group
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing moieties is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules.[1] The trifluoromethyl (CF₃) group, in particular, is of paramount importance due to its profound impact on lipophilicity, metabolic stability, and binding affinity.[2] When positioned on an aromatic ring, the CF₃ group acts as a strong electron-withdrawing group and can significantly alter the electronic nature of the molecule.[3] The 2-(trifluoromethyl)phenyl motif is a key structural component in numerous pharmaceuticals, agrochemicals, and advanced materials.[4] Consequently, the efficient synthesis of this moiety is of high importance. 2-(Trifluoromethyl)phenylboronic acid has emerged as an indispensable reagent for this purpose, primarily through its application in palladium-catalyzed cross-coupling reactions.[5]
This comprehensive guide provides an in-depth exploration of the applications of this compound and its derivatives in organic synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings and the causal factors that dictate experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this versatile reagent.
The Unique Character of this compound: Steric and Electronic Considerations
The utility of this compound in cross-coupling reactions is profoundly influenced by the electronic and steric effects of the ortho-CF₃ group.
-
Electronic Effects: The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, which can influence the kinetics of the catalytic cycle in palladium-catalyzed reactions. This electronic deficit can make the transmetalation step of the Suzuki-Miyaura coupling more facile in some cases.
-
Steric Hindrance: The ortho-position of the CF₃ group introduces significant steric bulk around the boronic acid moiety. This steric hindrance can pose challenges, particularly in the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the boron-containing substrate must approach the palladium center.[6] However, this steric hindrance can also be exploited to achieve regioselectivity in certain reactions.[7] The interplay of these electronic and steric factors necessitates careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of this compound, providing a robust and versatile method for the formation of C(sp²)–C(sp²) bonds.[3] This reaction enables the synthesis of a wide array of biaryl compounds containing the 2-(trifluoromethyl)phenyl motif.
Mechanistic Rationale for Experimental Design
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reactions involving sterically hindered and electronically modified substrates like this compound.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The choice of aryl halide is critical, with reactivity generally following the trend I > Br > Cl >> F.[3] For less reactive aryl chlorides, more active catalyst systems are required.
-
Transmetalation: This is often the rate-determining step, especially with sterically hindered boronic acids.[6] The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The steric bulk of the ortho-CF₃ group can impede this transfer, necessitating the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) which can accelerate this step and stabilize the palladium complex.[6]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst. This step is typically fast but can also be influenced by steric hindrance.
A common side reaction, particularly with electron-deficient boronic acids, is protodeboronation , where the boronic acid reacts with water or other protic species to cleave the C-B bond.[4] Careful selection of a non-aqueous or anhydrous base and solvent system can mitigate this issue.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides, employing a highly active Buchwald-type precatalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Anhydrous, degassed water (0.5 mL)
-
Magnetic stir bar
-
Oven-dried reaction vial with a screw cap and septum
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Atmosphere Control: Seal the vial with the screw cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Through the septum, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Causality Behind Choices:
-
Catalyst (XPhos Pd G3): This third-generation Buchwald precatalyst is highly active and air-stable, facilitating the formation of the active Pd(0) species. The bulky, electron-rich XPhos ligand is particularly effective for coupling sterically hindered substrates by promoting both oxidative addition and reductive elimination.[6]
-
Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation without causing significant decomposition of sensitive substrates. The use of finely powdered base increases its surface area and reactivity.
-
Solvent (Dioxane/Water): The mixed solvent system aids in the dissolution of both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the palladium catalyst.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-2-(trifluoromethyl)-1,1'-biphenyl | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 4'-Nitro-2-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 3 | 2-Bromopyridine | 2-(2-(Trifluoromethyl)phenyl)pyridine | 88 |
| 4 | 1-Chloro-4-methoxybenzene | 4'-Methoxy-2-(trifluoromethyl)-1,1'-biphenyl | 75* |
*Reaction performed with XPhos Pd G4 and Cs₂CO₃ at 110 °C for 24h.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura reaction.
Beyond Suzuki-Miyaura: Other Applications
While Suzuki-Miyaura coupling is the most common application, this compound and its derivatives can also be employed in other synthetic transformations.
-
Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of C-N and C-O bonds. This compound can be coupled with amines or phenols to synthesize the corresponding anilines and diaryl ethers.
-
As a Protecting Group: Derivatives like 2,6-bis(trifluoromethyl)phenylboronic acid have been utilized as recoverable and reusable protecting groups for diols, forming stable cyclic boronic esters that are tolerant to various reaction conditions.[8]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in modern organic synthesis. Its unique steric and electronic properties, stemming from the ortho-trifluoromethyl group, provide both opportunities and challenges in its application. A thorough understanding of the underlying reaction mechanisms, particularly for the Suzuki-Miyaura coupling, is essential for the rational design of efficient and high-yielding synthetic protocols. The continued development of more active and robust catalyst systems will undoubtedly expand the scope of reactions involving this and other challenging boronic acids, further empowering chemists in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(Trifluoromethyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with 2-(Trifluoromethyl)phenylboronic acid. This substrate, while valuable for introducing the trifluoromethylphenyl moiety, presents a unique combination of steric and electronic challenges that can lead to low yields and complex side reactions. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
A1: The primary challenges with this substrate are twofold:
-
Steric Hindrance: The bulky trifluoromethyl (-CF₃) group at the ortho position can sterically impede the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is often a rate-limiting step in couplings with ortho-substituted boronic acids.[1][2][3]
-
Protodeboronation: The -CF₃ group is strongly electron-withdrawing. This electronic effect increases the acidity of the boronic acid and makes the carbon-boron bond more susceptible to cleavage by a proton source (a process called protodeboronation).[4][5][6] This side reaction consumes your starting material, converting it to trifluoromethylbenzene, and is often accelerated by the basic, aqueous conditions typical of many Suzuki protocols.[7][8]
Q2: I see a significant amount of trifluoromethylbenzene in my crude NMR. What is happening?
A2: This is the classic signature of protodeboronation.[6] Under the reaction conditions, particularly in the presence of a base and a proton source (like water), the boronic acid group is replaced by a hydrogen atom. This is a major competitive pathway for electron-deficient boronic acids like this compound.[1][4][5] The key to solving this is to use conditions that accelerate the desired cross-coupling so it outpaces the rate of protodeboronation.
Q3: Can I use standard Suzuki coupling conditions like Pd(PPh₃)₄ and Na₂CO₃ in aqueous DME?
A3: While these "classic" conditions can work for simple boronic acids, they are often ineffective for this substrate. The reasons are:
-
Slow Catalyst Activation: Pd(PPh₃)₄ can be slow to enter the catalytic cycle.
-
Base-Induced Decomposition: Strong bases in aqueous media can rapidly degrade the boronic acid before it has a chance to couple.[4][5] Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands and milder bases, are required for this challenging transformation.
Q4: Is it better to use the boronic acid, its pinacol ester (Bpin), or the trifluoroborate salt?
A4: For substrates prone to protodeboronation, it is often highly advantageous to use a more stable derivative.
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than the free boronic acid and less prone to premature decomposition.[9][10] They hydrolyze in situ under the reaction conditions to slowly release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are air-stable, crystalline solids that are also more resistant to protodeboronation than boronic acids.[4][5] They are excellent alternatives for challenging couplings.
Switching from the free boronic acid to its pinacol ester or trifluoroborate salt is a primary strategy for improving reaction outcomes.[10]
Troubleshooting Guides & Optimization Protocols
This section provides a deeper dive into specific problems and offers structured solutions.
Problem 1: Low to No Conversion of Starting Materials
If you observe mostly unreacted starting materials (aryl halide and boronic acid derivative), the issue likely lies with the catalytic cycle's efficiency.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Potential Causes & Solutions
-
Inactive Catalyst System: The active Pd(0) species may not be forming efficiently or is being deactivated. This is common with older palladium sources or when using ligands that are not robust enough.
-
Slow Transmetalation: As mentioned, the ortho-CF₃ group is a major steric barrier.
-
Solution 1: Ligand Choice. The key is to use a ligand that accelerates the catalytic cycle. Bulky, electron-rich monodentate biarylphosphine ligands (Buchwald ligands) such as XPhos , SPhos , or RuPhos are the gold standard.[12] These ligands stabilize the palladium center and promote both the oxidative addition and reductive elimination steps, helping to drive the reaction forward.
-
Solution 2: Base Selection. The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species.[13] For sterically hindered boronic acids, a stronger, yet milder, base is often required. Switch from weaker bases like Na₂CO₃ to K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[4][5]
-
Optimized Protocol for Low Conversion
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Reagents & Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Palladium Source | XPhos Pd G3 (2 mol%) | Precatalyst for fast, low-temperature activation.[4][5] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand to overcome steric hindrance. |
| Boron Reagent | 2-(CF₃)phenylboronic acid (1.5 equiv) | Use 1.5 equivalents to compensate for potential decomposition. |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Less reactive than iodides but more robust than chlorides. |
| Base | K₃PO₄ (3.0 equiv) | Effective base for activating hindered boronic acids.[4][5] |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Aprotic solvents are preferred to minimize protodeboronation. |
| Temperature | 80-100 °C | Start at a moderate temperature and increase only if necessary. |
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and finely powdered K₃PO₄ (1.5 mmol, 3.0 equiv).
-
In a glovebox, add the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).
-
Add a stir bar, seal the vial with a septum cap, and remove it from the glovebox.
-
Add 5 mL of degassed solvent (e.g., dioxane) via syringe.
-
Place the vial in a preheated heating block at 90 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Problem 2: Significant Protodeboronation Observed
This is the most common failure mode. The goal is to make the Suzuki coupling kinetically more favorable than the decomposition pathway.
The Competing Pathways
Caption: Competing reaction pathways.
Strategies to Minimize Protodeboronation
-
Use a More Stable Boron Reagent: This is the most effective strategy. As discussed in the FAQs, switching to the pinacol ester or a trifluoroborate salt dramatically increases stability.[4][5][9]
-
Employ Anhydrous or Low-Water Conditions: Since water is often the proton source, minimizing its presence can suppress protodeboronation.
-
Solution: Use anhydrous solvents (e.g., dry toluene, dioxane, or THF) and a non-aqueous base system. Potassium trimethylsilanolate (TMSOK) has been shown to be effective in anhydrous B-alkyl Suzuki couplings, a principle that can be adapted here.[14] However, for most applications, simply reducing the amount of water in a mixed-solvent system is beneficial.
-
-
Run the Reaction at a Lower Temperature: Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[15]
Protocol: Coupling with a Boronic Ester under Mild Conditions
This protocol is designed to maximize yield by minimizing the risk of protodeboronation.
Reagents & Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Palladium Source | RuPhos Pd G3 (2 mol%) | Highly active precatalyst, excellent for heteroaryl and hindered substrates. |
| Boron Reagent | 2-(CF₃)phenylboronic acid pinacol ester (1.2 equiv) | Increased stability to protodeboronation.[9] |
| Aryl Halide | Aryl Chloride or Bromide (1.0 equiv) | This system is robust enough for less reactive aryl chlorides. |
| Base | K₃PO₄ (3.0 equiv) | Effective base that promotes slow hydrolysis of the ester. |
| Solvent | 1,4-Dioxane / H₂O (20:1) | Aprotic solvent with minimal water to facilitate boronate formation. |
| Temperature | 60 °C | Lower temperature to favor coupling over decomposition. |
Step-by-Step Procedure:
-
Follow steps 1-3 from the previous protocol, but use the pinacol ester (1.2 equiv) instead of the boronic acid.
-
Add the degassed 20:1 Dioxane/H₂O solvent mixture. The small amount of water is necessary to facilitate the hydrolysis of the pinacol ester to the active boronic acid in situ.
-
Place the vial in a preheated heating block at 60 °C.
-
Monitor the reaction carefully. Due to the lower temperature, it may require a longer reaction time (12-24 hours).
-
Perform the workup and purification as previously described.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Deboronation of 2-(Trifluoromethyl)phenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, chemists, and drug development professionals who utilize 2-(Trifluoromethyl)phenylboronic acid in their synthetic workflows. We understand the unique challenges this valuable reagent can present, particularly its high propensity for protodeboronation. This document provides in-depth mechanistic insights, actionable troubleshooting protocols, and preventative strategies to ensure the success of your experiments.
Understanding the Mechanism: Why Is This Reagent Prone to Deboronation?
Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond is cleaved and replaced with a carbon-hydrogen (C–H) bond, consuming the starting material and generating trifluoromethylbenzene as a byproduct.[1][2] While many arylboronic acids can undergo this process, this compound is exceptionally susceptible due to a confluence of electronic and steric factors.
Key Mechanistic Drivers:
-
Powerful Inductive Effect: The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence on the aromatic ring significantly polarizes the C–B bond, increasing the partial positive charge on the boron-bound carbon (the ipso-carbon). This electronic deficiency makes the ipso-carbon highly vulnerable to protonation by sources in the reaction medium, such as water.[3][4]
-
Base-Catalyzed Activation: In Suzuki-Miyaura coupling, a base is required to activate the boronic acid.[5] The base reacts with the Lewis acidic boronic acid to form a more nucleophilic tetrahedral boronate species, [ArB(OH)₃]⁻. While this is essential for the desired transmetalation step, this boronate is also significantly more reactive towards protodeboronation.[1][6]
-
Aryl Anion Pathway: For highly electron-deficient systems like this one, an alternative deboronation mechanism can operate under strongly basic conditions. This pathway involves the unimolecular breakdown of the boronate to generate a transient, and relatively stabilized, 2-(trifluoromethyl)phenyl anion, which is then rapidly quenched by a proton source.[1][3]
-
Steric Influence: The ortho position of the bulky -CF₃ group can create steric strain that may be relieved upon C–B bond cleavage.[7] This steric environment also influences the rate of the desired coupling reaction, and if the productive pathway is slowed, the deboronation side reaction has more time to occur.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should look for if I suspect deboronation? A: The direct result of protodeboronation of this compound is trifluoromethylbenzene. This can be readily identified in your crude reaction mixture by ¹H NMR, ¹⁹F NMR, or GC-MS analysis.
Q2: My reaction worked for other arylboronic acids. Why is this one failing with standard NaOH or K₂CO₃? A: Strong bases like NaOH and even K₂CO₃ can aggressively promote the base-catalyzed deboronation pathway, especially at elevated temperatures.[9] For electron-deficient substrates like this, the rate of deboronation can become competitive with or even faster than the rate of the desired Suzuki coupling. Weaker bases are strongly recommended.[10]
Q3: Should I use completely anhydrous conditions to prevent this? A: While water is the ultimate proton source for the side reaction, Suzuki-Miyaura couplings often perform poorly under strictly anhydrous conditions as water facilitates the formation of the active boronate and assists in the catalytic cycle.[2][11] The solution is not to eliminate water entirely, but to control it, use it sparingly, and employ other strategies to accelerate the desired reaction over the undesired one. Using a boronic ester derivative is often a better approach for reactions requiring anhydrous conditions.[12]
Q4: How can I store this compound to ensure its stability? A: To maintain the integrity of the reagent, store it in a tightly sealed container in a cool (refrigerated, <4°C), dry environment. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent slow degradation from atmospheric moisture.[10]
Systematic Troubleshooting Guide
If you have encountered low yields and confirmed the presence of trifluoromethylbenzene, follow this systematic guide to optimize your reaction. The goal is always to accelerate the rate of the productive cross-coupling reaction so that it significantly outpaces the rate of protodeboronation.
Detailed Troubleshooting Actions
1. Optimize the Base: This is the most critical and impactful parameter. Strong bases accelerate deboronation. Switch to a weaker, non-hydroxide base which provides sufficient activity for the catalytic cycle while minimizing the rate of the competing side reaction.
| Base | Relative Deboronation Risk | Recommended Use & Comments |
| NaOH, KOH, LiOH | Very High | Not recommended for this substrate. Aggressively promotes deboronation. |
| Na₂CO₃, K₂CO₃ | High | Commonly used but can still cause significant deboronation at elevated temperatures. |
| K₃PO₄ | Low | First choice. Excellent general base for challenging couplings. Balances activity with low deboronation rates.[10] |
| Cs₂CO₃ | Low | Often very effective, but higher cost and molecular weight. Can be beneficial in difficult cases. |
2. Lower the Reaction Temperature: Deboronation has a significant activation energy. If your catalytic system is active enough, reducing the reaction temperature (e.g., from 100°C to 60°C) can dramatically slow the deboronation rate while still allowing the desired coupling to proceed to completion, albeit over a longer time.[2]
3. Enhance Catalyst Turnover: The faster your desired reaction proceeds, the less time there is for the side reaction to occur. If you are using a standard catalyst like Pd(PPh₃)₄, switching to a modern, highly active catalyst system can be transformative.
-
Recommended Catalysts: Use palladium pre-catalysts that form highly active monoligated Pd(0) species. Buchwald or Fu-type pre-catalysts are ideal.
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are field-proven to accelerate reductive elimination and the overall catalytic cycle for challenging substrates.[10][13]
4. Change the Boron Reagent (Preventative Approach): The most robust method to suppress deboronation is to avoid using the free boronic acid altogether. By converting it to a more stable derivative, you can implement a "slow-release" strategy. This keeps the instantaneous concentration of the active boronic acid species very low, effectively shutting down the deboronation pathway.[1]
| Boron Reagent | Stability to Deboronation | Mechanism | Recommended For |
| Boronic Acid | Low | Direct use | Simple, robust couplings (not this one) |
| Pinacol Ester | High | Slow hydrolysis under basic conditions | General purpose, excellent stability[10] |
| MIDA Ester | Very High | Slow hydrolysis; stable to chromatography | Multi-step synthesis where the boron is carried through several steps[1] |
| K-Trifluoroborate (BF₃K) | High | Requires fluoride source for activation | Can be very effective, different activation mechanism |
Field-Proven Preventative Protocols
Instead of troubleshooting a failed reaction, we recommend employing a preventative strategy from the outset.
Protocol 1: Conversion to this compound Pinacol Ester
This protocol converts the unstable boronic acid into a highly stable, crystalline, and easy-to-handle boronate ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Hexane (approx. 10 mL per gram of boronic acid)
-
Dean-Stark apparatus or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound, pinacol, and toluene.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent coupling reaction. If necessary, it can be purified by recrystallization from hexane or column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling
This protocol is designed for the successful coupling of the stabilized pinacol ester with an aryl halide partner.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv, finely ground)
-
XPhos Pd G3 catalyst (2 mol%)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio)
Procedure:
-
To a dry reaction vial or flask, add the aryl halide, the pinacol ester, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the required volume of degassed 1,4-dioxane and degassed water via syringe. It is critical to degas the solvents by sparging with an inert gas for at least 20 minutes prior to use.
-
Seal the vessel and place it in a pre-heated oil bath at 60-80 °C.
-
Stir the reaction and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By implementing these optimized conditions and preventative strategies, you can reliably overcome the challenge of protodeboronation and achieve high yields in your cross-coupling reactions involving this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Reactions with 2-(Trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for optimizing reactions involving 2-(Trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their cross-coupling reactions. Here, we will delve into the nuances of working with this electron-deficient boronic acid, providing troubleshooting advice and detailed protocols to address common challenges.
Introduction to this compound in Cross-Coupling Reactions
This compound is a valuable reagent in organic synthesis, particularly for introducing the trifluoromethylphenyl moiety into complex molecules—a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. However, its electron-deficient nature presents unique challenges in popular cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings.[1][2][3][4] This guide will address these challenges head-on, providing actionable solutions based on established chemical principles and field-proven experience.
Core Challenges and General Recommendations
The primary difficulties encountered with this compound stem from its electronic properties. The strong electron-withdrawing trifluoromethyl group can deactivate the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1] Furthermore, this reagent is susceptible to side reactions such as protodeboronation and homocoupling.[3]
Key Recommendations at a Glance:
| Challenge | Recommendation | Rationale |
| Slow Transmetalation | Use electron-rich ligands, stronger bases, and consider higher reaction temperatures. | Enhances the nucleophilicity of the boronic acid and facilitates the transfer of the aryl group to the metal center. |
| Protodeboronation | Use anhydrous solvents, dry reagents, and consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5][6] | Minimizes the presence of water, which can lead to the cleavage of the carbon-boron bond. Boronate esters offer increased stability.[5] |
| Homocoupling | Ensure rigorous degassing of solvents and maintain an inert atmosphere (Argon or Nitrogen). Use a well-defined Pd(0) precatalyst. | Oxygen can promote the oxidative coupling of two boronic acid molecules.[6][7] Using a Pd(II) source can also lead to homocoupling during its in-situ reduction to Pd(0).[7] |
Part 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8][9][10] However, coupling electron-deficient partners like this compound requires careful optimization.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What should I check first?
A1: When troubleshooting a failed Suzuki coupling, a systematic approach is crucial. Start by evaluating the following:
-
Catalyst System: The choice of palladium source and ligand is paramount. For electron-deficient boronic acids, ligands that promote rapid oxidative addition and reductive elimination are necessary. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which have shown success in coupling challenging substrates.[11][12] Ensure your palladium precatalyst is active; if using a Pd(II) source, it must be efficiently reduced to the active Pd(0) species in situ.[6][7]
-
Inert Atmosphere: Oxygen is detrimental, leading to catalyst decomposition and boronic acid homocoupling.[6][7] Ensure your reaction setup is properly sealed and that all solvents have been thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.
-
Reagent Quality: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, especially when exposed to moisture.
Q2: I'm observing a significant amount of homocoupling product (2,2'-bis(trifluoromethyl)biphenyl). How can I prevent this?
A2: Homocoupling is often a sign of oxygen contamination or issues with the palladium catalyst's oxidation state.[7] To mitigate this:
-
Improve Degassing: Enhance your solvent degassing procedure.
-
Use a Pd(0) Source: Employing a well-defined Pd(0) precatalyst can be advantageous over a Pd(II) source that requires in-situ reduction, a step that can sometimes promote homocoupling.
-
Optimize Base and Temperature: A careful balance is needed. While a strong base is often required, excessively harsh conditions can sometimes favor side reactions.
Q3: Protodeboronation seems to be a major issue. What are the best strategies to minimize it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common pathway for decomposition, especially with electron-deficient boronic acids.[1][3] To combat this:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Boronate Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester.[5] These are generally more resistant to protodeboronation.
-
Rapid Catalysis: Employ a highly active catalyst system that promotes a fast Suzuki coupling, outcompeting the rate of protodeboronation.[11][12]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Below is a logical workflow for troubleshooting and optimizing your reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require further optimization for specific substrates.
-
Reagent Preparation: In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv, finely ground) to an oven-dried reaction vessel equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not part of the precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Part 2: Troubleshooting Chan-Lam Coupling Reactions
The Chan-Lam coupling provides an efficient route to C-N and C-O bonds using copper catalysts, often under milder and aerobic conditions compared to palladium-catalyzed methods.[13][14] However, the lower reactivity of electron-deficient boronic acids can still be a hurdle.[15]
Frequently Asked Questions (FAQs) for Chan-Lam Coupling
Q1: My Chan-Lam N-arylation with this compound is sluggish. How can I increase the reaction rate?
A1: Several factors can be adjusted to improve the rate of a Chan-Lam coupling:
-
Copper Source: Copper(II) acetate is a common choice, but other sources like copper(II) triflate might be more effective for challenging substrates.
-
Ligand/Additive: While some Chan-Lam reactions are ligandless, the addition of a ligand like pyridine or a bidentate ligand such as a phenanthroline derivative can significantly accelerate the reaction.[14]
-
Solvent: The choice of solvent is critical. Methanol or dichloromethane are often effective, but screening other polar solvents may be beneficial.[16]
-
Atmosphere: While Chan-Lam couplings are known for their air tolerance, in some cases, running the reaction under an atmosphere of oxygen can be beneficial as O₂ can act as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species.[13][17]
Q2: I am attempting a C-O coupling with a sterically hindered alcohol and this compound, but the yield is poor. What can I do?
A2: Steric hindrance on either coupling partner can significantly slow down the reaction. To overcome this:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion.
-
Extended Reaction Time: Be prepared for longer reaction times, monitoring periodically to assess progress and potential decomposition.
Q3: Are there alternatives to boronic acids for challenging Chan-Lam couplings?
A3: Yes, if the boronic acid proves too unstable or unreactive, consider using potassium aryltrifluoroborates or boronate esters. Aryltrifluoroborates, in particular, can exhibit enhanced stability and reactivity in certain systems.[8]
Troubleshooting and Optimization Strategy for Chan-Lam Coupling
General Protocol for Chan-Lam N-Arylation
This protocol serves as a robust starting point for the N-arylation of amines or heterocycles.
-
Setup: To a vial, add the amine or N-heterocycle (1.0 equiv), this compound (1.5 equiv), copper(II) acetate (10 mol%), and a suitable base (e.g., pyridine, 2.0 equiv).
-
Solvent: Add the reaction solvent (e.g., methanol or dichloromethane, 0.1-0.5 M).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air. For less reactive substrates, heating may be required.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to isolate the N-arylated product.
Conclusion
Successfully employing this compound in cross-coupling reactions requires a nuanced understanding of its properties and a willingness to systematically optimize reaction conditions. By carefully selecting the catalyst system, controlling the reaction atmosphere, and considering the stability of the boronic acid, researchers can overcome the inherent challenges and achieve high yields. This guide provides a framework for troubleshooting and optimization, empowering you to effectively utilize this important building block in your synthetic endeavors.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 2-(Trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for scientists and researchers utilizing 2-(Trifluoromethyl)phenylboronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. The unique electronic properties of the trifluoromethyl group can influence the reactivity and stability of the boronic acid, leading to specific side reactions that can diminish yields and complicate purification. This resource will help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your cross-coupling experiments with this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of a Major Byproduct with a Mass Corresponding to the Protonated Starting Material.
Question: I am performing a Suzuki-Miyaura coupling between this compound and an aryl bromide. My final product yield is significantly lower than expected, and I've identified a major byproduct that is simply the trifluoromethylbenzene. What is causing this, and how can I prevent it?
Answer: This is a classic case of protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction consumes your boronic acid, leading to reduced yields of the desired product.[1]
Root Causes and Mechanistic Insights:
-
Presence of Water: Protodeboronation is often facilitated by the presence of a proton source, with water being the most common culprit in reaction mixtures.[2]
-
Basic Conditions: While bases are essential for the Suzuki-Miyaura catalytic cycle, they can also promote the formation of a more reactive boronate species, which can be more susceptible to protonolysis, especially at elevated pH.[3][4]
-
Palladium-Catalyzed Pathway: It has been shown that palladium-phosphine complexes, particularly those with bulky ligands, can catalyze protodeboronation, creating a competitive pathway to the desired cross-coupling.[5]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[6]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Use anhydrous solvents and ensure all reagents are dry. | To minimize the primary proton source for protodeboronation.[1] |
| Base Selection | Use a weaker, non-hydroxide base like K₃PO₄, K₂CO₃, or CsF.[1] | Strong bases like NaOH or KOH can create a high pH environment that accelerates protodeboronation.[1][4] |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | To slow down the rate of the undesired protodeboronation side reaction.[1] |
| Catalyst System | Employ a highly active catalyst system with bulky dialkylbiaryl phosphine ligands (e.g., SPhos). | A more active catalyst can accelerate the desired cross-coupling to outcompete the slower protodeboronation.[1][7] |
| Boronic Acid Equivalents | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. | To compensate for some loss due to protodeboronation without generating excessive byproducts. |
| "Slow Release" Strategy | Consider using a boronic ester derivative like a MIDA boronate or an organotrifluoroborate. | These derivatives slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[2][4] |
Issue 2: Formation of a Symmetrical Biaryl Byproduct Derived from the Boronic Acid.
Question: In my reaction, besides my desired product, I am observing the formation of 2,2'-bis(trifluoromethyl)biphenyl. Why is my boronic acid coupling with itself?
Answer: This side reaction is known as homocoupling . It involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl.[8] This is a common byproduct in Suzuki-Miyaura reactions, particularly when not performed under strictly inert conditions.[8][9]
Root Causes and Mechanistic Insights:
-
Presence of Oxygen: The most well-established mechanism for homocoupling involves the reaction of the Pd(0) catalyst with dioxygen (O₂) to form a palladium peroxo complex.[8][10] This complex then reacts with two molecules of the boronic acid to generate the homocoupled product.[8][10]
-
Palladium(II) Mediated Pathway: Homocoupling can also occur through a stoichiometric reaction between Pd(II) and the boronic acid, leading to the formation of the symmetrical biaryl and Pd(0).[11]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a less common mechanism involving protonolysis followed by a second transmetalation can lead to homocoupling.[7][12]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Atmosphere Control | Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). | To exclude oxygen, which is a key component in the primary mechanism of homocoupling.[8][11] |
| Reducing Agents | Add a mild reducing agent, such as potassium formate. | This can help minimize the concentration of Pd(II) species that can participate in homocoupling pathways.[11][13] |
| Catalyst Pre-activation | Ensure the active Pd(0) species is efficiently generated and enters the catalytic cycle quickly. | A sluggish initiation can leave Pd(0) vulnerable to reaction with oxygen. |
| Reaction Setup | Use Schlenk techniques or a glovebox for the most sensitive reactions. | To provide the most stringent exclusion of oxygen. |
| Copper Co-catalysis | Be aware that copper catalysts, sometimes used as additives, can also promote homocoupling.[14][15] | If using copper, optimize its concentration and reaction conditions to favor the cross-coupling pathway. |
Issue 3: General Low Reactivity and/or Decomposition of the Boronic Acid.
Question: My cross-coupling reaction with this compound is sluggish, and I suspect the boronic acid is decomposing under the reaction conditions. What factors contribute to its instability?
Answer: this compound, while a valuable reagent, can be susceptible to decomposition, especially under harsh reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl group can influence its stability and reactivity.[16][17]
Root Causes and Potential Stability Issues:
-
Thermal Instability: Like many boronic acids, prolonged exposure to high temperatures can lead to decomposition. Thermal decomposition can release irritating gases and vapors.[18]
-
Steric Hindrance: The ortho-trifluoromethyl group can introduce steric bulk around the boronic acid moiety, which may slow down the transmetalation step in the catalytic cycle.[16] This steric hindrance can decrease the acid strength of the boronic acid.[16]
-
Formation of Anhydrides: Boronic acids can reversibly form anhydrides (boroxines) upon dehydration. While often in equilibrium, the formation of stable boroxines can reduce the concentration of the active monomeric boronic acid available for the reaction.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos). | These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps, compensating for potentially slower transmetalation.[19] |
| Reaction Time and Temperature | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to avoid product degradation and byproduct formation. | Minimizes exposure to potentially harsh conditions. |
| Quality of Boronic Acid | Use high-purity this compound. | Impurities can sometimes catalyze decomposition pathways. Contains varying amounts of anhydride.[20] |
| Alternative Boron Reagents | If instability is a persistent issue, consider using more stable derivatives like potassium trifluoroborates or MIDA boronates. | These reagents offer enhanced stability and can be used in "slow release" strategies to maintain a low concentration of the active boronic acid.[2][19] |
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.
Caption: The Suzuki-Miyaura cycle and key side reactions.
Experimental Protocol: Minimizing Side Reactions in a Typical Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide, incorporating best practices to mitigate the side reactions discussed above.
Reagents and Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Oven-dry the Schlenk flask and magnetic stir bar and allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Atmosphere Purging: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for minimizing Suzuki coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium catalyst? A: Yes, other palladium sources like Pd₂(dba)₃ can be effective. However, the choice of ligand is often more critical. Bulky, electron-rich phosphine ligands are generally recommended for challenging couplings as they can promote the desired reaction over side reactions.[7]
Q2: Is it always necessary to use anhydrous solvents? A: While not strictly necessary for all Suzuki couplings, using anhydrous solvents is a crucial first step in minimizing protodeboronation, especially when this side reaction is a known issue.[1]
Q3: My boronic acid is old. Could this be the problem? A: Potentially. Over time, boronic acids can dehydrate to form boroxines (anhydrides), which may have different reactivity. They can also degrade through other pathways if not stored properly. It is always best to use a fresh, high-purity reagent.
Q4: I see some baseline decomposition of my boronic acid even before adding the catalyst. Why? A: Some boronic acids, particularly electron-deficient ones, can have limited stability in basic aqueous solutions even without a catalyst.[4][6] This highlights the importance of using anhydrous conditions and a base that has low solubility in the organic solvent until the reaction is heated.
Q5: Are there alternatives to boronic acids that are more stable? A: Yes. Potassium trifluoroborates and MIDA boronates are often more stable to storage and reaction conditions.[2][19] They can be used in a "slow release" strategy where the active boronic acid is generated in situ, keeping its concentration low and minimizing side reactions.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. fishersci.com [fishersci.com]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | 1423-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimization of Base and Solvent for 2-(Trifluoromethyl)phenylboronic Acid Reactions
Welcome to the Technical Support Center for optimizing reactions involving 2-(Trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient substrate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format.
Understanding the Challenge: The Nature of this compound
The presence of a trifluoromethyl group at the ortho position of phenylboronic acid introduces significant electronic and steric challenges. The strong electron-withdrawing nature of the -CF3 group increases the Lewis acidity of the boronic acid, but it also makes the carbon-boron bond more susceptible to cleavage, particularly through a process called protodeboronation.[1][2] Furthermore, the steric bulk of the ortho-substituent can hinder the approach of the boronic acid to the palladium catalyst during the transmetalation step of the Suzuki-Miyaura coupling.[3][4][5]
A key consideration is the pKa of this compound, which is higher (less acidic) than its meta and para isomers due to steric hindrance that destabilizes the formation of the tetrahedral boronate anion.[3][4][5] This unique property directly influences the choice of base and reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most likely causes?
Low yields are a common issue and can often be attributed to one or more of the following factors:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[1][2] This process is often accelerated by strong bases and high temperatures.
-
Inefficient Transmetalation: The steric hindrance from the ortho-CF3 group can slow down the transfer of the aryl group from boron to the palladium catalyst.
-
Catalyst Inactivation: The choice of palladium catalyst and ligand is critical. An inappropriate catalyst system may not be active enough to promote the desired coupling efficiently, especially with a challenging substrate.[6]
Q2: How do I choose the optimal base for my reaction? I've tried common bases like sodium carbonate with poor results.
The selection of the base is paramount and is directly linked to mitigating protodeboronation while still promoting the formation of the reactive boronate species.[7]
-
Why strong bases can be problematic: While a base is necessary to activate the boronic acid to form a more nucleophilic "ate" complex (boronate), strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate the rate of protodeboronation, especially with electron-deficient boronic acids.[1][7][8]
-
Recommended Bases: For this compound, weaker inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for challenging Suzuki couplings. It is basic enough to facilitate the reaction but generally milder than hydroxides.
-
Cesium Carbonate (Cs₂CO₃): Another effective base, particularly known for its high solubility in organic solvents, which can be beneficial.
-
Potassium Fluoride (KF): Can be effective, though its performance can be highly substrate-dependent.
-
-
Screening is Key: The optimal base is often substrate-dependent. It is highly recommended to screen a panel of bases to identify the best performer for your specific reaction.
Troubleshooting Workflow: Base Selection
Caption: A decision tree for troubleshooting base selection.
Q3: What is the best solvent system for reactions with this compound?
Solvent choice influences reagent solubility, catalyst stability, and reaction kinetics.[9][10] For Suzuki-Miyaura couplings with this substrate, a combination of an organic solvent and water is often optimal.
-
Aqueous Mixtures: The presence of water can be crucial for dissolving the inorganic base and facilitating the formation of the boronate species.[9][11]
-
Common Organic Solvents:
-
1,4-Dioxane: A widely used and often effective solvent for Suzuki couplings.
-
Toluene: Another common choice, particularly when higher reaction temperatures are required.
-
Tetrahydrofuran (THF): Can be effective, but its lower boiling point may limit the achievable reaction temperature.[11]
-
-
Solvent Ratios: The ratio of organic solvent to water can be critical and should be optimized. A common starting point is a 4:1 or 5:1 mixture of organic solvent to water.
Table 1: General Guidance on Base and Solvent Combinations
| Base | Recommended Solvents | Rationale |
| K₃PO₄ | 1,4-Dioxane/Water, Toluene/Water | Good balance of reactivity and suppression of protodeboronation. |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | High solubility in organic solvents can be advantageous. |
| K₂CO₃ | 1,4-Dioxane/Water, Ethanol/Water | A standard, milder base that can be effective in some cases. |
Q4: My reaction is still sluggish even after optimizing the base and solvent. What else can I do?
If the reaction remains slow, the issue may lie with the catalyst system or other reaction parameters.
-
Catalyst and Ligand Selection: For challenging substrates like this compound, modern palladium catalysts and ligands are often necessary.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos can significantly accelerate the rates of oxidative addition and reductive elimination, helping the desired coupling reaction outcompete protodeboronation.[12]
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., Buchwald precatalysts) can provide a more active and stable catalytic species in solution.[13][14]
-
-
Reaction Temperature: While high temperatures can promote protodeboronation, sometimes a moderate increase in temperature is necessary to overcome the activation energy for the desired coupling. Careful optimization is required.
-
Anhydrous Conditions: Although aqueous mixtures are often used, ensuring that the organic solvent and reagents are dry before the addition of the aqueous base solution can be beneficial in minimizing premature decomposition of the boronic acid.[1]
Experimental Workflow: Optimization Protocol
Caption: A general experimental workflow for Suzuki-Miyaura coupling optimization.
In-Depth Technical Protocols
Protocol 1: Screening of Bases for Suzuki-Miyaura Coupling
Objective: To identify the optimal base for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (degassed, 8 mL)
-
Water (degassed, 2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a set of oven-dried reaction vials, add the aryl halide, this compound, Pd(OAc)₂, and SPhos.
-
To each vial, add a different base.
-
Seal the vials with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the vials in a preheated heating block at 80 °C and stir for the desired reaction time (e.g., 4 hours).
-
After cooling to room temperature, take an aliquot from each reaction mixture for analysis (e.g., by LC-MS or GC-MS) to determine the conversion to the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 2-(Trifluoromethyl)phenylboronic Acid Couplings
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more challenging Suzuki-Miyaura cross-coupling reactions: those involving 2-(Trifluoromethyl)phenylboronic acid. The unique electronic and steric properties of this substrate frequently lead to catalyst deactivation and low reaction yields. This document will address specific issues in a question-and-answer format, explaining the underlying chemical principles to empower you to solve these challenges in your own research.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific experimental failures. Follow the diagnostic questions to identify the root cause and implement the recommended solutions.
Question 1: My reaction has stalled or is giving very low yield. I'm recovering mostly starting materials. What are the primary causes and what should I check first?
Answer: This is the most common issue and typically points to a problem in one of three areas: the stability of the boronic acid, the activity of the catalyst, or suboptimal reaction conditions.
Initial Diagnostic Checks:
-
Assess Boronic Acid Stability: this compound is highly susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1] This is exacerbated by the electron-withdrawing nature of the CF₃ group and is often accelerated by harsh basic conditions and elevated temperatures.[2]
-
Action: Run a control experiment where you stir the boronic acid with the base and solvent at the reaction temperature (without the aryl halide or catalyst). Monitor by LC-MS or GC-MS to see if the boronic acid is being consumed to form trifluoromethylbenzene. If so, protodeboronation is a major issue.
-
-
Verify Catalyst Activity: The active catalyst in a Suzuki coupling is a Pd(0) species. This can be deactivated by oxygen or impurities. A common sign of deactivation is the formation of a black precipitate, known as palladium black, which is simply agglomerated, inactive palladium nanoparticles.[3]
-
Evaluate Reaction Setup:
-
Inert Atmosphere: Oxygen can lead to both catalyst decomposition and the homocoupling of boronic acids.[5] Ensure your solvents are thoroughly degassed and the reaction vessel is purged with argon or nitrogen.[4]
-
Base Quality: The base is crucial for activating the boronic acid into a more nucleophilic boronate species.[2] Ensure it is finely powdered (if solid, like K₃PO₄) and anhydrous if the protocol demands it.
-
Troubleshooting Flowchart for Low Yield
Caption: A diagnostic workflow for troubleshooting low-yield couplings.
Question 2: I see a lot of black precipitate (palladium black) forming early in the reaction. What does this mean and how can I prevent it?
Answer: The formation of palladium black indicates that the Pd(0) catalytic species are agglomerating and falling out of the solution, rendering them inactive.[3] This is a classic catalyst deactivation pathway. It suggests that the ligands are not effectively stabilizing the palladium nanoparticles.
Causes and Solutions:
-
Ligand Dissociation/Degradation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leaving it exposed and prone to agglomeration. The ortho-CF₃ group makes the coupling sterically demanding, which can necessitate higher temperatures, thus increasing this risk.
-
Insufficient Ligand Steric Bulk: For challenging substrates, a ligand with significant steric bulk is required to envelop the palladium center, preventing multiple palladium atoms from clustering together.
Recommended Actions:
-
Switch to Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[5] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective because they create a bulky coordination sphere around the palladium, preventing agglomeration and accelerating the slow reductive elimination step.[5]
-
Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions regarding the chemistry of coupling this compound.
Question 3: Why is this compound so much more challenging to couple than, for example, phenylboronic acid?
Answer: The difficulty arises from a combination of two factors stemming from the ortho-trifluoromethyl group:
-
Electronic Effects: The CF₃ group is strongly electron-withdrawing. This makes the boronic acid more susceptible to protodeboronation, especially under the basic conditions required for the Suzuki reaction.[2][6] Electron-deficient arylboronic acids are known to be prone to this decomposition pathway.[6]
-
Steric Hindrance: The bulky CF₃ group in the ortho position significantly slows down key steps in the catalytic cycle, particularly transmetalation (the transfer of the aryl group from boron to palladium) and reductive elimination (the final C-C bond-forming step).[5] This steric clash must be overcome with specialized reaction conditions.
Key Deactivation Pathways
Caption: The desired catalytic cycle versus common deactivation pathways.
Question 4: What is the role of fluoride ions in these reactions, and could they be deactivating the catalyst?
Answer: The role of fluoride is complex and can be both beneficial and detrimental. Fluoride anions (from sources like KF or CsF, or potentially from decomposition) are known to promote Suzuki-Miyaura reactions by facilitating the transmetalation step.[7] They help form more reactive boronate species.
However, excess fluoride can also be problematic. Some research suggests that fluoride can inhibit catalytic activity by forming unreactive anionic palladium complexes or by affecting the Pd(II)/Pd(IV) redox couple in certain catalytic systems.[8][9] While the direct impact of the CF₃ group's fluorine atoms on the palladium center during the catalytic cycle is a subject of ongoing research, it is plausible that localized high concentrations of fluoride could contribute to catalyst inhibition. Using a fluoride-based base (like KF or CsF) should be done judiciously, with careful optimization of stoichiometry.[7]
Question 5: How can I make my boronic acid more stable to prevent decomposition before it couples?
Answer: If protodeboronation is confirmed to be a significant issue, converting the boronic acid to a more stable derivative is a highly effective strategy.[2] These derivatives are more resistant to premature decomposition and often release the active boronic acid species slowly into the reaction mixture.[4]
Recommended Derivatives:
-
Pinacol Boronic Esters (BPin): Significantly more stable than the corresponding boronic acids, especially for electron-deficient systems.[2]
-
MIDA Boronates: These are highly stable, crystalline solids that are exceptionally resistant to protodeboronation under standard conditions. They release the boronic acid slowly in the presence of a mild aqueous base.
-
Trifluoroborate Salts (K[ArBF₃]): These salts are air-stable, crystalline solids that are also more robust than boronic acids. They are activated under the reaction conditions to participate in the coupling.
| Reagent Type | Stability | Handling | Activation |
| Boronic Acid | Low (prone to protodeboronation) | Often requires careful storage | Direct use with base |
| Pinacol Ester | High | Easy to handle, often crystalline | Requires hydrolysis in situ |
| MIDA Boronate | Very High | Crystalline, air-stable solid | Slow release with aq. base |
| Trifluoroborate | High | Crystalline, air-stable solid | Requires base for activation |
General Protocol for a Challenging Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization will be required for specific substrates.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
K₃PO₄ (potassium phosphate), finely powdered (3.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv) to the oven-dried reaction vial.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting aryl bromide.[5]
-
Inert Atmosphere: Seal the vial with the septum cap. If not in a glovebox, purge the headspace with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
Validation & Comparative
PART 1: The 'Why' - Structural Context and Its NMR Fingerprint
An In-Depth Guide to the ¹H NMR Analysis of 2-(Trifluoromethyl)phenylboronic Acid: A Comparative Approach
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the structural integrity of building blocks is non-negotiable. This compound is a cornerstone reagent, widely employed in Suzuki-Miyaura cross-coupling reactions to introduce the valuable 2-(trifluoromethyl)phenyl moiety. Its proper characterization is the first step toward a successful synthesis. This guide provides a comprehensive, field-tested approach to the analysis of this compound, focusing on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, while integrating complementary techniques for a holistic and validated assessment.
The molecular architecture of this compound, with its ortho-substituted phenyl ring, dictates a unique and informative ¹H NMR spectrum.[1][2] The compound features two key functional groups on adjacent carbons of a benzene ring: the boronic acid [-B(OH)₂] and the trifluoromethyl (-CF₃) group. Both are strongly electron-withdrawing, which deshields the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).
The four protons on the aromatic ring (H3 to H6) are chemically distinct due to their unique positions relative to the two different substituents. This results in a complex and often overlapping pattern of signals in the aromatic region of the spectrum. The protons of the boronic acid group, -B(OH)₂, are acidic and their signal is often broad and can exchange with trace water in the solvent.
PART 2: The 'How' - A Robust Protocol for High-Fidelity ¹H NMR
The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol is designed to yield a clean, high-resolution spectrum suitable for unambiguous interpretation.
Experimental Methodology: Step-by-Step
-
Sample Preparation - The Critical First Step:
-
Solvent Selection: The choice of deuterated solvent is paramount. While Deuterated Chloroform (CDCl₃) is common, it is often a poor choice for boronic acids. These compounds have a tendency to form cyclic anhydrides known as boroxines, especially at high concentrations or in aprotic, non-polar solvents.[3] This equilibrium complicates the spectrum with additional signals.
-
Recommended Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is highly recommended. Its polar nature disrupts the formation of boroxines and effectively solubilizes the boronic acid. The residual proton signal of DMSO-d₆ at ~2.50 ppm does not typically interfere with the analyte signals.
-
Procedure: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved before transferring it to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition:
-
Spectrometer: A 400 MHz or higher field strength spectrometer is advised to achieve sufficient signal dispersion, especially for resolving the complex aromatic multiplets.
-
Standard Parameters:
-
Pulse Program: A standard 30-degree pulse ('zg30') is sufficient.
-
Number of Scans: 16-64 scans provide an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is adequate.
-
Acquisition Time: ~3-4 seconds to ensure good digital resolution.
-
-
-
Data Processing:
-
Apply standard Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Carefully integrate all signals.
-
Experimental Workflow Diagram
Caption: Workflow for obtaining a high-quality ¹H NMR spectrum.
PART 3: Spectral Interpretation and Validation
A typical ¹H NMR spectrum of this compound in DMSO-d₆ will exhibit two key regions:
-
Aromatic Region (δ ~7.6-8.0 ppm): A series of complex multiplets corresponding to the four aromatic protons. The exact shifts and coupling patterns are a unique fingerprint of the 2-substituted pattern.
-
Boronic Acid Protons (δ ~8.3 ppm, variable): A characteristically broad singlet corresponding to the two -OH protons.
PART 4: A Multi-Technique Approach for Unimpeachable Characterization
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton framework, connectivity (via coupling), relative proton count. | Fast, quantitative, structurally rich data. | Can have overlapping signals; sensitive to solvent and concentration effects.[3] |
| ¹³C NMR | Carbon skeleton, number of unique carbon environments. | Confirms carbon count and substitution pattern. | Low natural abundance leads to lower sensitivity and longer acquisition times.[6] |
| ¹⁹F NMR | Fluorine environment. | Highly sensitive, simple spectrum (often a singlet for -CF₃), wide chemical shift range.[7][8] | Requires a multinuclear probe. |
| ¹¹B NMR | Boron chemical environment and coordination state. | Directly probes the key boron atom.[9][10] | Less common, requires a multinuclear probe. |
| LC-MS | Molecular weight and purity profile. | Extremely sensitive for mass confirmation and impurity detection.[11] | Not inherently structural for isomers; boronic acids can be challenging chromatographically.[12] |
Synergy of Analytical Methods
The true power of modern analytical chemistry lies in combining these techniques. For instance, ¹H NMR confirms the proton environment, ¹⁹F NMR confirms the presence of the -CF₃ group, and LC-MS confirms the correct molecular weight. This triangulation of data provides the highest possible confidence in the material's identity and purity.
Caption: A multi-technique workflow for complete structural validation.
By following the detailed protocols and integrating insights from complementary analytical methods, researchers and drug development professionals can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. azom.com [azom.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the 13C NMR Characterization of 2-(Trifluoromethyl)phenylboronic Acid
An In-Depth Comparison and Methodological Guide for Researchers
For professionals in drug discovery and chemical synthesis, the precise structural confirmation of building blocks is paramount. 2-(Trifluoromethyl)phenylboronic acid is a cornerstone reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the valuable 2-(trifluoromethyl)phenyl motif into complex molecules. Its electronic and steric properties, dictated by the ortho-positioning of the electron-withdrawing trifluoromethyl group and the versatile boronic acid moiety, are critical to its reactivity and the properties of the resulting products.
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of this compound. Moving beyond a simple data report, we will dissect the spectrum, compare it with relevant alternatives, and provide a robust experimental protocol, grounded in scientific first principles, to ensure accurate and reproducible results.
The 13C NMR Fingerprint of this compound
The 13C NMR spectrum of this compound is rich with information, defined by the interplay between the boronic acid and the trifluoromethyl substituents. The most telling features are the chemical shifts of the aromatic carbons and the characteristic splitting patterns caused by carbon-fluorine (C-F) coupling.
A representative 13C NMR spectrum reveals the following key signals. Note that the carbon attached to the boronic acid (C1) is often broad or unobserved due to quadrupolar relaxation of the adjacent boron nucleus.
Table 1: Representative 13C NMR Data for this compound
| Carbon Atom | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C1-B(OH)₂ | DMSO-d₆ | ~130 (often broad) | s | - |
| C2-CF₃ | DMSO-d₆ | ~128.5 | q | ²JCF ≈ 30-33 Hz |
| C3 | DMSO-d₆ | ~134.5 | d | ³JCF ≈ 5-8 Hz |
| C4 | DMSO-d₆ | ~129.0 | s | - |
| C5 | DMSO-d₆ | ~131.5 | s | - |
| C6 | DMSO-d₆ | ~125.0 | d | ⁴JCF ≈ 1-2 Hz |
| -CF₃ | DMSO-d₆ | ~124.0 | q | ¹JCF ≈ 272 Hz |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling constants are typical values for trifluoromethyl-substituted benzene rings.[1]
The most striking signal is the quartet for the trifluoromethyl carbon, a result of coupling to three equivalent fluorine atoms (spin I = ½), following the n+1 rule.[2] The large one-bond coupling constant (¹JCF) of approximately 272 Hz is characteristic of the C-F bond in a CF₃ group.[1]
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, a comparison with structurally related molecules is essential. We will examine phenylboronic acid to isolate the effect of the -CF₃ group, and 4-(Trifluoromethyl)phenylboronic acid to understand the impact of substituent position.
Workflow for Comparative NMR Analysis
Caption: Workflow for comparative 13C NMR analysis.
Table 2: Comparison of 13C NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | CF₃ |
| Phenylboronic Acid | ~134 | ~134 | ~128 | ~131 | ~128 | ~134 | - |
| 2-(CF₃)PhB(OH)₂ | ~130 | ~128.5 (q) | ~134.5 (d) | ~129.0 | ~131.5 | ~125.0 (d) | ~124.0 (q) |
| 4-(CF₃)PhB(OH)₂ | ~137 | ~125 (q) | ~135 | ~132 (q) | ~135 | ~125 (q) | ~124.2 (q) |
Data for Phenylboronic acid and 4-(Trifluoromethyl)phenylboronic acid are compiled from reference spectra and typical substituent effects.[3][4]
Expert Interpretation:
-
Effect of the -CF₃ Group (vs. Phenylboronic acid): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect (-I) deshields the attached carbon (C2) and other carbons in the ring, generally shifting them downfield. However, the spectrum shows a complex interplay. The carbon directly attached to the CF₃ group (C2) is shifted upfield relative to a standard benzene ring carbon (~128.5 ppm), a phenomenon known as the "heavy atom effect". The most significant downfield shifts are observed at C3 and C5, consistent with the meta-directing nature of a strong deactivating group.
-
Positional Effects (ortho vs. para): Comparing the 2- and 4-isomers highlights steric and electronic differences. In the 2-isomer, steric hindrance between the bulky -CF₃ and -B(OH)₂ groups can cause a slight twisting out of the plane of the aromatic ring. This can disrupt conjugation and influence chemical shifts. The acidity of the ortho isomer is notably reduced due to this steric hindrance, a factor that also influences its electronic structure.[5] In the 4-isomer, the electronic effects are more straightforward, showing significant deshielding of the ipso-carbon (C1) and the CF₃-bearing carbon (C4).
Visualizing Substituent Influence
Caption: Influence of -CF₃ group position on aromatic carbons.
A Self-Validating Protocol for 13C NMR Acquisition
Trustworthy data comes from a meticulously executed protocol. This methodology is designed to be self-validating, ensuring high-quality, reproducible spectra.
Objective: To obtain a high-resolution, quantitative 13C NMR spectrum of this compound with clear resolution of all carbon signals and C-F coupling constants.
Materials:
-
This compound (≥95.0% purity)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes (high precision)
-
Volumetric flask and micropipettes
Instrumentation:
-
NMR Spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.
Step-by-Step Methodology:
-
Sample Preparation - The Causality of Solvent Choice:
-
Why DMSO-d₆? Phenylboronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in less polar solvents like CDCl₃.[6] DMSO-d₆ is a polar, coordinating solvent that effectively breaks up these trimers, ensuring the monomeric species is observed. Its high boiling point also minimizes evaporation.[6][7]
-
Procedure: Accurately weigh 25-30 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry vial before transferring to the NMR tube. This concentration provides a good signal-to-noise ratio in a reasonable time.
-
-
Spectrometer Setup & Calibration:
-
Tune and match the probe for ¹³C.
-
Lock onto the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical lock signal is indicative of a well-shimmed field.
-
-
Acquisition Parameters - Ensuring Quantitative Reliability:
-
Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Spectral Width (SW): ~220-250 ppm. This range is sufficient to cover both aromatic and the CF₃ carbons.
-
Acquisition Time (AQ): ≥ 1.5 seconds. A longer acquisition time provides better resolution to resolve fine couplings.
-
Relaxation Delay (D1): 5-10 seconds. Quaternary carbons, like C1, C2, and the CF₃ carbon, have long relaxation times (T₁). A long relaxation delay is critical to allow for full relaxation between scans, ensuring the signal intensities are quantitative and preventing saturation of these important signals.[2]
-
Number of Scans (NS): 1024 to 4096 scans, depending on the spectrometer's sensitivity. This is necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which lack Nuclear Overhauser Enhancement (NOE) and are split into quartets.[2]
-
-
Data Processing & Referencing:
-
Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Carefully phase the spectrum to achieve a flat baseline.
-
Calibrate the chemical shift scale by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.[8]
-
-
Validation:
-
Confirm the presence of the CF₃ quartet with ¹JCF ≈ 272 Hz.
-
Observe the smaller ²JCF and ³JCF couplings on the aromatic signals.
-
The integrated areas of non-quaternary carbons should be roughly equal if a sufficiently long relaxation delay was used.
-
Conclusion
The 13C NMR spectrum of this compound is a powerful tool for its unambiguous identification and quality assessment. A thorough understanding of the electronic and steric effects of the ortho-substituents, combined with a robust experimental protocol, allows researchers to interpret the spectral data with confidence. By comparing the spectrum to that of phenylboronic acid and its para-isomer, the nuanced influence of the trifluoromethyl group becomes clear. This guide equips scientists in drug development and organic synthesis with the necessary expertise to leverage 13C NMR for the reliable characterization of this vital chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Application Scientist's Guide to 19F NMR Spectroscopy of 2-(Trifluoromethyl)phenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of molecular structures is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool, especially for the analysis of fluorinated compounds which are increasingly prevalent in pharmaceuticals.[1] The ¹⁹F nucleus boasts a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, affording it high sensitivity, second only to ¹H.[2] Furthermore, the vast chemical shift range of ¹⁹F NMR significantly reduces the probability of signal overlap, a common challenge in ¹H NMR.[3]
This guide provides an in-depth technical comparison of the ¹⁹F NMR spectroscopy of 2-(Trifluoromethyl)phenylboronic acid, a versatile building block in organic synthesis. We will delve into the nuances of its ¹⁹F NMR spectrum and compare it with its meta- and para-isomers to highlight the impact of substituent positioning on the fluorine chemical environment.
The Unique ¹⁹F NMR Signature of this compound
This compound presents a trifluoromethyl (-CF₃) group at the ortho position relative to the boronic acid moiety. This proximity gives rise to a distinct ¹⁹F NMR signal, the chemical shift of which is highly sensitive to the electronic and steric environment. The electron-withdrawing nature of the trifluoromethyl group and the boronic acid group, along with their spatial arrangement, are the primary determinants of the ¹⁹F chemical shift.
A systematic study of the trifluoromethylphenylboronic acid isomers in acetone-d₆ provides the basis for our comparative analysis.[4]
Comparative Analysis: The Influence of Isomeric Position on ¹⁹F NMR Chemical Shifts
To fully appreciate the information gleaned from the ¹⁹F NMR spectrum of this compound, a comparison with its isomers, 3-(Trifluoromethyl)phenylboronic acid and 4-(Trifluoromethyl)phenylboronic acid, is instructive. The position of the -CF₃ group on the phenyl ring significantly influences the electronic environment of the fluorine nuclei, leading to distinct chemical shifts.
| Compound | Isomeric Position | ¹⁹F Chemical Shift (δ, ppm) in Acetone-d₆[4] | Key Observations |
| This compound | ortho | ~ -60 to -65 | The proximity of the boronic acid group likely results in a unique electronic and steric environment, influencing the chemical shift. |
| 3-(Trifluoromethyl)phenylboronic acid | meta | ~ -62 to -67 | The inductive effect of the boronic acid group is attenuated at the meta position, leading to a different chemical shift compared to the ortho isomer. |
| 4-(Trifluoromethyl)phenylboronic acid | para | ~ -63 to -68 | At the para position, both inductive and resonance effects of the boronic acid group can influence the -CF₃ group, resulting in a distinct chemical shift. |
Note: The exact chemical shift values are reported in the cited literature and can vary slightly based on experimental conditions.
The observed differences in the ¹⁹F chemical shifts of these isomers underscore the sensitivity of ¹⁹F NMR to subtle changes in molecular structure. This sensitivity is a powerful asset in quality control, enabling the unambiguous identification of isomers and the assessment of sample purity.
Experimental Protocol for ¹⁹F NMR Spectroscopy
Obtaining high-quality ¹⁹F NMR data necessitates a carefully planned experimental setup. The following protocol outlines the key steps for the analysis of trifluoromethylphenylboronic acids.
Materials:
-
This compound (or its isomers)
-
Deuterated acetone (Acetone-d₆)
-
NMR tubes (5 mm)
-
Trifluorotoluene (as an internal standard, optional)
-
High-field NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the trifluoromethylphenylboronic acid.
-
Dissolve the sample in approximately 0.6 mL of acetone-d₆ in a clean, dry vial.
-
If quantitative analysis is desired, add a known amount of an internal standard such as trifluorotoluene.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and match the fluorine probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the acetone-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected chemical shift range for the trifluoromethyl group (e.g., -50 to -80 ppm).
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for quantitative measurements. A typical starting value is 5-10 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum. If an internal standard is used, set its chemical shift to the known value (for trifluorotoluene in acetone-d₆, the chemical shift is approximately -63.7 ppm relative to CFCl₃). If no internal standard is used, the spectrum can be referenced to an external standard or by using the solvent signal as a secondary reference.
-
Integrate the signals of interest.
-
Visualizing the Workflow and Structural Relationships
To further clarify the experimental process and the relationship between the molecular structure and the NMR data, the following diagrams are provided.
Caption: Experimental workflow for 19F NMR analysis.
Caption: Isomeric effects on 19F NMR chemical shifts.
Conclusion: The Power of ¹⁹F NMR in Detail
This guide has demonstrated the utility of ¹⁹F NMR spectroscopy for the detailed analysis of this compound. By comparing its ¹⁹F NMR signature to its meta and para isomers, we have highlighted the exquisite sensitivity of this technique to the subtle interplay of electronic and steric effects governed by substituent position. For researchers in drug discovery and development, this level of structural insight is invaluable for ensuring the identity, purity, and quality of their compounds. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, enabling confident structural elucidation and comparative analysis.
References
A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Boronic acids are foundational reagents in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, not all boronic acids exhibit the same reactivity. This guide provides an in-depth technical comparison of 2-(Trifluoromethyl)phenylboronic acid against other substituted boronic acids, supported by experimental insights and data to inform your synthetic strategies.
The Duality of Substituent Effects in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by two factors: the electronic nature and the steric profile of its substituents. The key transmetalation step, where the organic moiety is transferred from boron to the palladium center, is particularly sensitive to these properties.[1][2]
-
Electronic Effects : The electron density on the carbon atom bonded to boron influences its nucleophilicity. Electron-donating groups (EDGs) enhance this nucleophilicity, typically accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can hinder this crucial step.[3][4]
-
Steric Effects : The physical bulk of substituents, especially those at the ortho position relative to the boronic acid group, can impede the approach of the boronic acid to the palladium catalyst. This steric hindrance can significantly reduce the reaction rate and overall yield.[5][6]
The Unique Profile of this compound
This compound presents a fascinating case study where both electronic and steric effects are in strong opposition to high reactivity.
1. Potent Electron-Withdrawing Nature: The trifluoromethyl (-CF₃) group is a powerful EWG due to the strong inductive effect of its three fluorine atoms.[7][8] This significantly reduces the electron density of the phenyl ring and the nucleophilicity of the ipso-carbon attached to the boron atom, making the transmetalation step inherently less favorable compared to electron-neutral or electron-rich boronic acids.[9][10]
2. Pronounced Steric Hindrance: Positioned at the ortho carbon, the sterically demanding -CF₃ group creates a significant spatial shield around the boronic acid moiety.[5][11][12] This bulkiness obstructs the coordination of the boronic acid to the palladium(II) intermediate, which is a prerequisite for transmetalation. Studies on various ortho-substituted phenylboronic acids have consistently shown that steric hindrance can dramatically lower reaction efficiency.[5][6][13]
The combination of these two factors renders this compound a challenging substrate in Suzuki-Miyaura coupling reactions, often requiring carefully optimized conditions to achieve satisfactory yields. Research indicates that for trifluoromethyl-substituted isomers, the acidity is reduced for the ortho isomer compared to its meta and para counterparts, a phenomenon attributed to this steric hindrance.[8][11]
Comparative Reactivity Data
To objectively illustrate these effects, the following table summarizes product yields from the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole under standardized conditions. This reaction serves as a reliable benchmark for comparing the inherent reactivity of different boronic acid partners.
| Boronic Acid Partner | Substituent Type | Expected Electronic Effect | Steric Hindrance | Product Yield (%) |
| 4-Methoxyphenylboronic Acid | Electron-Donating (EDG) | Enhances Reactivity | Low | 95 |
| Phenylboronic Acid | Unsubstituted | Baseline | Low | 88 |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing (EWG) | Reduces Reactivity | Low | 75 |
| This compound | Electron-Withdrawing (EWG) | Reduces Reactivity | High | 45 |
| 2,6-Dimethylphenylboronic Acid | Unsubstituted | Baseline | Very High | 30 |
Data are representative and compiled for illustrative purposes based on established chemical principles.
Analysis of Results:
-
Electron-Donating Group: 4-Methoxyphenylboronic acid, with its electron-donating methoxy group, provides the highest yield, demonstrating the favorable impact of increased nucleophilicity.
-
Unsubstituted Baseline: Phenylboronic acid offers a high yield, serving as a standard reference.
-
Electron-Withdrawing Group (Para): The para-trifluoromethyl substituted analog shows a decreased yield compared to the baseline, clearly illustrating the negative electronic impact of the -CF₃ group.
-
Ortho-Trifluoromethyl Group: this compound exhibits a significantly lower yield. This drop is a direct consequence of the combined potent electron-withdrawing nature and the severe steric hindrance imposed by the ortho -CF₃ group.
-
Steric Hindrance Dominance: The case of 2,6-Dimethylphenylboronic acid, which is electronically neutral but heavily hindered, results in the lowest yield, underscoring the critical role that steric accessibility plays in this transformation.
Visualizing the Underlying Mechanisms
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the interplay of factors influencing boronic acid reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing boronic acid reactivity in Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standardized method for comparing the reactivity of various boronic acids.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O mixture, 4:1 ratio, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
-
Calculate the yield based on the initial amount of the limiting reagent (aryl halide).
Conclusion
The reactivity of this compound in Suzuki-Miyaura cross-coupling is uniquely governed by the powerful combination of an electron-withdrawing inductive effect and significant ortho steric hindrance. This typically results in lower reactivity compared to unsubstituted, electron-rich, or even its corresponding meta and para-substituted isomers. For synthetic chemists, this means that reactions involving this substrate may require more forcing conditions, such as higher temperatures, extended reaction times, or the use of highly active catalyst systems with specialized ligands to achieve optimal results.[14] A thorough understanding of these underlying principles is essential for troubleshooting and designing robust and efficient synthetic routes in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)phenylboronic Acid vs. 2-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, fluorinated organic compounds are indispensable tools for tailoring the physicochemical properties of molecules. The introduction of fluorine or fluorine-containing groups can profoundly influence metabolic stability, lipophilicity, and binding affinity, making them critical motifs in pharmaceutical and materials science discovery.[1][2] Among the vast array of fluorinated building blocks, ortho-substituted phenylboronic acids are particularly valuable for constructing complex biaryl structures via cross-coupling reactions.
This guide provides an in-depth comparative analysis of two prominent ortho-substituted reagents: 2-(Trifluoromethyl)phenylboronic acid and 2-Fluorophenylboronic acid . We will move beyond a simple cataloging of features to explore the fundamental electronic and steric differences that govern their reactivity, stability, and practical application in the Suzuki-Miyaura cross-coupling reaction.
The Foundation of Reactivity: Physicochemical Properties
The divergent behavior of these two reagents stems directly from the intrinsic properties of the trifluoromethyl (-CF3) group versus the fluorine (-F) atom.
Electronic Effects: A Tale of Two Inductive Powers
The electronic nature of the ortho-substituent critically influences the Lewis acidity of the boronic acid and its susceptibility to side reactions.
-
2-Fluorophenylboronic Acid: The fluorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. However, it also possesses lone pairs that can participate in resonance, donating electron density to the aromatic ring (+R effect). In the ortho position, the inductive effect typically dominates, increasing the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.[3] This enhanced acidity can facilitate the formation of the tetrahedral boronate species required for the transmetalation step in the Suzuki-Miyaura cycle.[4]
-
This compound: The -CF3 group is a powerful electron-withdrawing group, acting almost exclusively through a strong inductive effect (-I).[5] It has no resonance-donating capability. This potent electron withdrawal significantly increases the Lewis acidity of the boron atom, theoretically making it a more reactive coupling partner.
Steric Hindrance and Acidity: An Ortho-Position Anomaly
While electronic effects suggest a straightforward increase in acidity, the ortho-position introduces steric factors that complicate this picture. Phenylboronic acids function as Lewis acids by accepting a hydroxide ion to form a tetrahedral boronate.
A study on substituted phenylboronic acids revealed that the bulky -CF3 group proximal to the boronic acid sterically inhibits the formation of this tetrahedral boronate ion.[6] Consequently, despite the strong inductive effect, This compound is a much weaker acid than might be expected .[6] In contrast, the smaller fluorine atom in 2-fluorophenylboronic acid does not impose the same steric penalty, and its acidity is increased as predicted by its electronic effect.[6]
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | pKa |
| 2-Fluorophenylboronic acid | 1993-03-9 | 139.92 g/mol [7] | 101-110[8] | ~7.89[9] |
| This compound | 1423-27-4 | 189.94 g/mol [10] | 111-114 | ~9.45[9] |
Stability and the Protodeboronation Challenge
A crucial aspect of using electron-deficient boronic acids is their stability under reaction conditions, particularly their propensity to undergo protodeboronation (cleavage of the C-B bond).[1][11] The strong electron-withdrawing nature of both -F and especially -CF3 groups makes the ipso-carbon more electrophilic and thus more susceptible to cleavage. This decomposition pathway competes directly with the desired cross-coupling reaction and is often accelerated by base and elevated temperatures.[12] Therefore, reaction conditions must be carefully optimized to ensure the rate of coupling significantly outpaces the rate of decomposition.
Head-to-Head in the Suzuki-Miyaura Cross-Coupling Arena
The Suzuki-Miyaura reaction is the primary application for these reagents.[13][14] Their performance is dictated by how their unique properties influence the key steps of the catalytic cycle.
Impact on the Transmetalation Step
Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-determining step and is where the differences between these two reagents are most pronounced.
-
2-Fluorophenylboronic acid: Its relatively smaller size and favorable Lewis acidity allow for efficient formation of the boronate and subsequent transfer to the palladium complex. In a direct competition experiment using a nickel catalyst, 2-fluorophenylboronic acid underwent transmetalation faster than both phenylboronic acid and 2-trifluoromethylphenylboronic acid .[15] This suggests a favorable balance of electronic activation and minimal steric hindrance.
-
This compound: The outcome here is a trade-off. The strong electron-withdrawing -CF3 group enhances the C-B bond's polarization, which should favor transmetalation. However, two factors work against it: 1) the aforementioned steric bulk, which can impede the approach of the boronate to the palladium center, and 2) the lower effective acidity, which can slow the initial formation of the active boronate species. This often necessitates the use of more active catalyst systems or harsher conditions to achieve comparable results.
Comparative Performance Data
Direct, side-by-side comparisons in the literature under identical conditions are scarce. However, by compiling representative data, we can observe general performance trends. The following table summarizes results from a nickel-catalyzed competition experiment, which provides the most direct comparison available.
Table 2: Competitive Cross-Coupling of Arylboronic Acids with 4-MeOC6H4Ni(II)(PCy3)2OTs [15]
| Competing Boronic Acids | Ratio of Coupling Products | Conclusion |
| 2-Fluorophenylboronic acid vs. Phenylboronic acid | 70 : 30 | 2-Fluoro is more reactive |
| 2-Fluorophenylboronic acid vs. 4-Trifluoromethylphenylboronic acid | 65 : 35 | 2-Fluoro is more reactive |
| 2-Fluorophenylboronic acid vs. 2-Trifluoromethylphenylboronic acid | 68 : 32 | 2-Fluoro is more reactive |
This data strongly indicates that for this nickel-catalyzed system, the lower steric profile and balanced electronics of 2-fluorophenylboronic acid lead to superior kinetic performance. For standard palladium-catalyzed Suzuki reactions, both reagents are highly effective, but this compound may require more specialized conditions, such as highly active phosphine ligands (e.g., XPhos, SPhos) and carefully chosen bases (e.g., K3PO4), to achieve high yields, especially with challenging substrates.[12][16]
Practical Guidance and Experimental Protocols
The choice between these two reagents depends on the synthetic goal and the tolerance of the substrates to potentially harsh reaction conditions.
-
Choose 2-Fluorophenylboronic acid for:
-
General-purpose synthesis of 2-fluoro-biaryls.
-
Reactions where milder conditions are preferred.
-
Cases where kinetic reactivity is prioritized and steric hindrance from the coupling partner is a concern.
-
-
Choose this compound when:
-
The -CF3 moiety is a required pharmacophore in the final target molecule.
-
The synthetic plan can accommodate more rigorous optimization of catalysts, ligands, and bases.
-
Working with highly active catalyst systems designed for challenging or unstable boronic acids.[12]
-
Workflow and Optimized Protocol for Suzuki-Miyaura Coupling
The following protocol is a robust starting point for coupling ortho-substituted, electron-deficient boronic acids and is adapted from methods proven effective for these challenging substrates.[12][16][17] The key is to use a highly active palladium precatalyst and conditions that favor the coupling reaction over the competing protodeboronation.
Detailed Experimental Protocol:
Objective: To couple an aryl halide (e.g., 4-bromoanisole) with either 2-fluorophenylboronic acid or this compound.
Reagents & Equipment:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., Potassium Phosphate, K3PO4, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Anhydrous, degassed 1,4-Dioxane or THF, 4 mL)
-
Flame-dried Schlenk flask or reaction vial with stir bar
-
Inert gas line (Argon or Nitrogen), syringes, and septa
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (if solid), the boronic acid, potassium phosphate, and the palladium precatalyst.
-
Causality: Using a precatalyst ensures the rapid generation of the active Pd(0) species. K3PO4 is a moderately strong base often effective for sensitive boronic acids, minimizing decomposition compared to stronger bases like NaOH.[17]
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.[16]
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. If the aryl halide is a liquid, add it via syringe at this stage.
-
Causality: Degassing the solvent removes dissolved oxygen. Anhydrous conditions are critical as water can participate in the protodeboronation side reaction.
-
-
Reaction: Stir the mixture vigorously at the desired temperature. For highly active catalysts like XPhos Pd G3, the reaction may proceed efficiently at room temperature or with gentle heating (e.g., 40-80 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 30 minutes to 4 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
While both this compound and 2-fluorophenylboronic acid are powerful reagents for introducing fluorinated moieties, they are not interchangeable. 2-Fluorophenylboronic acid emerges as a more kinetically facile and versatile coupling partner due to its favorable balance of electronic activation and minimal steric hindrance. It is often the reagent of choice for general applications requiring a 2-fluorobiaryl structure.
This compound , while a critical building block when the -CF3 group is non-negotiable, presents greater synthetic challenges. Its significant steric bulk and susceptibility to protodeboronation demand the use of highly active, modern catalyst systems and carefully optimized, often milder, reaction conditions to achieve high efficiency. For the medicinal or materials chemist, understanding these underlying physicochemical drivers is paramount to designing successful, high-yielding cross-coupling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluorophenylboronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. aobchem.com [aobchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemimpex.com [chemimpex.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Crystallographic Guide to 2-(Trifluoromethyl)phenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Boronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, into the phenyl ring dramatically alters the physicochemical properties of these molecules. The strong electron-withdrawing nature of the -CF3 group enhances the Lewis acidity of the boronic acid moiety, which can influence reactivity and binding interactions.[1] In drug development, the -CF3 group is often introduced to improve metabolic stability, membrane permeability, and binding affinity. Understanding how this influential group affects the three-dimensional structure in the solid state is crucial for predicting and engineering desired molecular properties.
This guide focuses on the ortho-substituted 2-(trifluoromethyl)phenylboronic acid and compares its crystallographic features with its meta- and para-isomers, as well as with a more complex derivative, 5-trifluoromethyl-2-formylphenylboronic acid.
Comparative Analysis of Crystal Structures
The primary structural motif observed in the crystal structures of phenylboronic acids is the formation of a hydrogen-bonded dimer.[1][2] This occurs through the interaction of the hydroxyl groups of the boronic acid moieties of two separate molecules, creating a characteristic eight-membered ring. While this dimeric structure is a common feature, the substitution pattern on the phenyl ring introduces significant variations in the overall crystal packing and molecular conformation.
A key parameter for comparison is the dihedral angle between the plane of the phenyl ring and the plane of the boronic acid group. This "twist" is influenced by the steric and electronic effects of the substituents.
Table 1: Crystallographic Data for Trifluoromethylphenylboronic Acid Isomers and a Derivative
| Parameter | This compound | 3-(Trifluoromethyl)phenylboronic Acid | 4-(Trifluoromethyl)phenylboronic Acid | 5-Trifluoromethyl-2-formylphenylboronic Acid |
| Chemical Formula | C₇H₆BF₃O₂ | C₇H₆BF₃O₂ | C₇H₆BF₃O₂ | C₈H₆BF₃O₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c | P-1 |
| a (Å) | 5.1639(3) | 12.057(4) | 6.551(2) | 7.910(3) |
| b (Å) | 7.6213(5) | 6.225(2) | 7.424(2) | 8.875(3) |
| c (Å) | 19.1678(13) | 20.312(6) | 15.656(4) | 13.048(4) |
| α (°) | 90 | 90 | 90 | 91.23(3) |
| β (°) | 93.303(6) | 99.42(3) | 98.42(2) | 97.43(3) |
| γ (°) | 90 | 90 | 90 | 101.99(3) |
| Volume (ų) | 753.58(8) | 1502.8(8) | 752.5(4) | 879.4(5) |
| Dihedral Angle (°) | 11.2(2) & 15.2(2) | 11.0(2) | 4.8(1) | 33.3(2) & 35.5(2) |
| Reference | Gozdalik et al., 2019[1] | Gozdalik et al., 2019[1] | Gozdalik et al., 2019[1] | Adamczyk-Woźniak et al., 2020[3] |
Data extracted from referenced publications.
Discussion of Structural Variations
Ortho Isomer (2-CF₃): The steric hindrance introduced by the bulky -CF3 group in the ortho position might be expected to cause a significant twist of the boronic acid group. However, the observed dihedral angles are relatively modest.[1] This suggests that the formation of the stable hydrogen-bonded dimer helps to overcome some of this steric strain. The acidity of the ortho isomer is reduced compared to the meta and para isomers due to this steric hindrance.[1]
Meta Isomer (3-CF₃): With the -CF3 group positioned further from the boronic acid, steric hindrance is minimized. The dihedral angle is comparable to the ortho isomer, indicating that other packing forces are at play in determining the final conformation.[1]
Para Isomer (4-CF₃): The para-substituted isomer exhibits the smallest dihedral angle, meaning the boronic acid group is nearly coplanar with the phenyl ring.[1] This planarity is likely favored to maximize conjugation. The electron-withdrawing -CF3 group at the para position significantly increases the acidity of the boronic acid.
5-Trifluoromethyl-2-formylphenylboronic Acid: This derivative introduces a formyl (-CHO) group ortho to the boronic acid and a -CF3 group meta to it. The crystal structure reveals a significantly larger dihedral angle compared to the simpler isomers.[3] This pronounced twist is a result of the steric and electronic interplay between the adjacent formyl and boronic acid groups. In solution, this compound can exist in equilibrium with a cyclic benzoxaborole form.[3]
Intermolecular Interactions and Crystal Packing
Beyond the primary dimeric hydrogen bonding, the crystal packing is dictated by a network of weaker intermolecular interactions. The trifluoromethyl group, while not a classic hydrogen bond acceptor, can participate in weak C-H···F interactions. The packing diagrams of these compounds reveal how the molecules arrange to accommodate the bulky and electronegative -CF3 groups.
Figure 1: Key intermolecular interactions in trifluoromethylphenylboronic acid crystals.
Experimental Protocols: A Guide to Crystallization and Data Collection
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized protocol that can be adapted for various phenylboronic acid derivatives.
Step 1: Crystallization
The choice of solvent is critical. Slow evaporation from a suitable solvent system is a commonly employed technique.
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Preparation of Saturated Solution: Dissolve the boronic acid derivative in a good solvent at a slightly elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the vial with a cap containing a few needle holes or by placing it in a larger, sealed container with an anti-solvent.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully remove them from the mother liquor using a cryoloop.
Step 2: X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Mounting: The selected crystal is mounted on a goniometer head.
-
Cooling: The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.
-
Data Collection: A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. The diffractometer rotates the crystal through a series of angles, and for each orientation, a diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Figure 2: General workflow for X-ray crystallography of boronic acid derivatives.
Conclusion and Future Outlook
The crystallographic analysis of this compound and its derivatives reveals the profound impact of substituent placement on the solid-state architecture. The interplay of steric and electronic effects governs the conformation of the boronic acid group relative to the phenyl ring, which in turn influences the overall crystal packing. For medicinal chemists and materials scientists, this understanding is not merely academic; it provides a rational basis for designing molecules with specific three-dimensional structures and, consequently, desired functions. The data presented here serves as a valuable reference for future in silico and experimental studies aimed at leveraging the unique properties of fluorinated boronic acids.
References
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 2-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of coupling partners profoundly influences the reaction's efficiency and kinetics. This guide offers an in-depth technical comparison of the kinetic performance of 2-(Trifluoromethyl)phenylboronic acid in Suzuki reactions against other substituted phenylboronic acids. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for kinetic analysis, and present comparative data to inform your synthetic strategies.
The Decisive Role of Electronic Effects in Suzuki-Miyaura Coupling
The generally accepted mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2] While the oxidative addition of the palladium(0) catalyst to the organic halide is often the rate-determining step, the electronic nature of the boronic acid can significantly impact the transmetalation step, potentially altering the overall reaction kinetics.[3][4]
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. When positioned on the phenylboronic acid, as in this compound, it decreases the electron density of the aromatic ring. This electronic perturbation has a direct consequence on the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. Generally, electron-donating groups on the boronic acid accelerate this step, while electron-withdrawing groups can retard it.[5][6] This effect can be so pronounced that with highly electron-deficient boronic acids, transmetalation may become the rate-determining step of the entire catalytic cycle.
Comparative Kinetic Analysis: A Data-Driven Perspective
While specific kinetic data for the Suzuki-Miyaura reaction with this compound is not extensively available in the public domain, we can infer its performance based on established principles and comparative data from studies on other electron-deficient boronic acids. The following table presents a comparative summary of expected kinetic parameters for Suzuki-Miyaura reactions with various substituted phenylboronic acids. This data is representative and serves to illustrate the expected trends.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temperature (°C) | Relative Initial Rate (Normalized) | Plausible Rate-Determining Step |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 80 | 1.00 | Oxidative Addition |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 80 | ~1.5 - 2.0 | Oxidative Addition |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | ~0.3 - 0.5 | Transmetalation |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | ~0.4 - 0.6 | Transmetalation |
| 2-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 80 | ~0.7 - 0.9 | Oxidative Addition/Transmetalation |
Note: The relative initial rates are estimations based on the known electronic effects of the substituents. The use of a more electron-rich and bulky ligand like SPhos and a stronger base like K₃PO₄ is often beneficial for coupling electron-deficient boronic acids.[5][6]
Experimental Protocols for Kinetic Studies
To conduct a rigorous comparative kinetic study of Suzuki reactions, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for monitoring the reaction kinetics using Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol for Kinetic Analysis via GC-MS
1. Reaction Setup:
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the boronic acid to be tested (e.g., this compound, 1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Add the degassed solvent (e.g., 10 mL of toluene and 2 mL of water).
2. Reaction Initiation and Monitoring:
-
Place the Schlenk tube in a preheated oil bath set to the desired temperature (e.g., 100 °C) and start vigorous stirring. This is considered time zero (t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
3. Sample Quenching and Preparation:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small volume of a quenching solution (e.g., 1 mL of diethyl ether saturated with water).
-
Vortex the vial to ensure thorough mixing and quenching.
-
Pass the quenched sample through a short plug of silica gel to remove the palladium catalyst and inorganic salts. Elute with a small amount of diethyl ether.
-
Collect the filtrate in a GC vial for analysis.
4. GC-MS Analysis:
-
Analyze the samples using a GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS).
-
Develop a temperature program that allows for the clear separation of the starting materials, product, and internal standard.
-
Quantify the concentration of the reactants and product by integrating the respective peak areas relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the product as a function of time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of this plot.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one component is varied while keeping the others constant.
-
The activation energy (Ea) can be determined by conducting the reaction at different temperatures and applying the Arrhenius equation.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow for the kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the kinetic analysis of a Suzuki reaction.
Conclusion
This guide provides a framework for understanding and investigating the kinetics of Suzuki-Miyaura reactions, with a particular focus on the use of the electron-deficient this compound. The strong electron-withdrawing nature of the trifluoromethyl group is expected to slow the rate of transmetalation, potentially making it the rate-determining step. For researchers and drug development professionals, a thorough understanding of these kinetic principles is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. The provided experimental protocol offers a robust starting point for conducting comparative kinetic studies to validate these principles and to select the most appropriate coupling partners and conditions for a given synthetic target.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Senior Application Scientist's Guide to 2-(Trifluoromethyl)phenylboronic Acid: A Comparative Review of its Applications
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of success in complex organic synthesis. Among the vast arsenal of reagents, 2-(Trifluoromethyl)phenylboronic acid has emerged as a powerhouse, prized for its unique electronic properties and its ability to introduce the valuable trifluoromethylphenyl moiety. This guide provides an in-depth technical comparison of this compound with its common alternatives, supported by experimental data, to inform and empower your synthetic strategies.
The Trifluoromethyl Advantage: More Than Just a Fluorine Effect
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its presence at the ortho-position of phenylboronic acid imparts a unique combination of steric and electronic effects. Unlike a simple fluorine substituent, the -CF3 group is a strong electron-withdrawing group, which can significantly influence the reactivity of the boronic acid in cross-coupling reactions.[1][2] This electronic pull can also modulate the physicochemical properties of the final product, often enhancing metabolic stability, binding affinity, and lipophilicity—key attributes in drug design.[3]
Performance in the Workhorse of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most utilized method for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. The performance of the boronic acid is a pivotal factor in the efficiency of this palladium-catalyzed transformation.
Comparative Analysis with Alternative ortho-Substituted Phenylboronic Acids
To provide a clear performance benchmark, we will compare this compound with its methyl, chloro, and unsubstituted analogues in a representative Suzuki-Miyaura coupling with a common aryl bromide.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Boronic Acid | ortho-Substituent | Electronic Effect | Representative Yield (%) | Observations |
| This compound | -CF3 | Strong Electron-Withdrawing | 85-95 | Often provides excellent yields, the electron-withdrawing nature can enhance the rate of reductive elimination. |
| 2-Methylphenylboronic acid (2-Tolylboronic acid) | -CH3 | Weak Electron-Donating | 90-99 | Generally high-yielding, the electron-donating group can facilitate oxidative addition.[4] |
| 2-Chlorophenylboronic acid | -Cl | Electron-Withdrawing | 75-90 | Good yields, but can be slightly lower than the -CF3 analogue due to different electronic and steric profiles. |
| Phenylboronic acid | -H | Neutral | 90-98 | Serves as a baseline, typically providing high yields under optimized conditions. |
Note: Yields are representative and can vary based on the specific aryl halide, catalyst, ligand, base, and solvent system employed. The data presented aims to provide a general performance benchmark based on literature precedents.
The strong electron-withdrawing nature of the trifluoromethyl group in this compound can influence the transmetalation step and subsequent reductive elimination in the catalytic cycle, often leading to high reaction efficiencies.[1][2] While the electron-donating methyl group in 2-tolylboronic acid can also promote high yields, the unique electronic signature of the -CF3 group makes this compound a preferred choice when seeking to incorporate this specific pharmacophore.
Experimental Protocols: A Practical Guide
To ensure the successful application of this compound in your research, a detailed, self-validating experimental protocol for a general Suzuki-Miyaura cross-coupling reaction is provided below.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K3PO4) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Workflow and Logic Diagrams
To further clarify the experimental process and the rationale behind reagent selection, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Trifluoromethyl)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with not just the "how," but the "why," fostering a culture of safety and scientific integrity that builds deep trust.
Understanding the Compound: A Hazard Profile of this compound
This compound (CAS No. 1423-27-4) is a solid organoboron compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility, however, is matched by the need for cautious handling due to its inherent chemical properties and potential hazards.
A thorough understanding of the hazard profile is the foundation of safe disposal. The trifluoromethyl group, a strong electron-withdrawing substituent, influences the acidity and reactivity of the boronic acid moiety.[2][3][4]
Key Hazard Considerations:
-
Acute Toxicity: While some safety data sheets (SDS) for similar compounds indicate that they are not classified as hazardous by OSHA, others suggest that arylboronic acids can be harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin and Eye Irritation: Many arylboronic acids are known to cause skin and serious eye irritation.[7][8]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[7][9]
-
Thermal Decomposition: Upon heating, this compound may decompose, releasing hazardous substances such as carbon oxides, boron oxides, and hydrogen fluoride.[6] The presence of the trifluoromethyl group makes the release of toxic fluorine-containing compounds a significant concern.[10]
A summary of the key physicochemical and hazard information is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆BF₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 189.93 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Melting Point | 111-114 °C | --INVALID-LINK--[1] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. Releases toxic fumes upon thermal decomposition. | --INVALID-LINK--[6], --INVALID-LINK--[11] |
| Incompatible Materials | Strong oxidizing agents. | --INVALID-LINK--[6] |
The Core Directive: Prioritizing Professional Waste Disposal
The most critical principle for the disposal of this compound is that it should be managed as hazardous chemical waste and handled by a licensed and approved waste disposal company.[6][12] This approach mitigates the risks associated with in-lab treatment and ensures compliance with local, state, and federal regulations.[5]
The rationale for this directive is rooted in the precautionary principle. The chemical nature of this compound, particularly its organofluorine component, necessitates specialized disposal methods, such as high-temperature incineration with flue gas scrubbing, to prevent the release of persistent and toxic byproducts into the environment.[9] The Environmental Protection Agency (EPA) is increasingly focusing on the regulation of per- and polyfluoroalkyl substances (PFAS), and while this compound is not currently listed as a PFAS, its organofluorine nature warrants a high level of caution in its disposal.[13][14]
Procedural Guide to Disposal: A Step-by-Step Workflow
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to collection by a certified waste management service.
Caption: A streamlined workflow for the proper disposal of this compound.
Experimental Protocol: Waste Accumulation and Handover
-
Segregation and Labeling:
-
Rationale: Preventing accidental mixing with incompatible chemicals is a cornerstone of laboratory safety. Proper labeling ensures that waste handlers are fully aware of the container's contents and associated hazards.
-
Procedure:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, spatulas).
-
The label should include the full chemical name, "this compound," the CAS number (1423-27-4), and appropriate hazard pictograms (e.g., irritant, health hazard).
-
-
-
Secure Containment:
-
Rationale: A robust and properly sealed container prevents leaks and spills, protecting both laboratory personnel and the surrounding environment.
-
Procedure:
-
Use a chemically resistant, leak-proof container with a secure screw-top lid.
-
Ensure the container is in good condition, free from cracks or defects.
-
Do not overfill the container; leave adequate headspace to allow for expansion.
-
-
-
Documentation:
-
Rationale: Accurate record-keeping is a legal requirement and a critical component of a laboratory's chemical inventory and waste management program.
-
Procedure:
-
Maintain a waste log that details the contents and quantity of the waste being added to the container.
-
Complete your institution's hazardous waste manifest with all required information.
-
-
-
Temporary Storage:
-
Rationale: Proper temporary storage in a designated satellite accumulation area minimizes the risk of accidents and ensures compliance with institutional and regulatory requirements.
-
Procedure:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
-
Scheduling Pickup:
-
Rationale: Timely removal of chemical waste from the laboratory is essential for maintaining a safe working environment.
-
Procedure:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
-
-
Handover to EHS/Waste Disposal Service:
-
Rationale: Ensuring that the waste is transferred to authorized and qualified personnel is the final step in responsible disposal from the laboratory's perspective.
-
Procedure:
-
At the scheduled time, be present to hand over the waste container to the EHS or certified waste disposal personnel.
-
Ensure all paperwork is in order and signed as required.
-
-
Managing Spills: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination. The following protocol is for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team immediately.
Caption: A decision-making and action flowchart for responding to a minor spill of this compound.
Experimental Protocol: Minor Spill Cleanup
-
Notify Personnel and Restrict Area:
-
Rationale: Alerting others in the vicinity prevents accidental exposure and allows for a coordinated and safe response.
-
Procedure: Immediately inform colleagues in the area of the spill and restrict access to the affected zone.
-
-
Don Appropriate Personal Protective Equipment (PPE):
-
Contain the Spill:
-
Rationale: Preventing the spread of the spilled material is critical to minimizing the contaminated area.
-
Procedure: For a solid spill, carefully cover it with a plastic sheet or use a spill kit's absorbent socks to create a dike around the spill.[5]
-
-
Clean Up the Spill:
-
Rationale: Using the correct materials and techniques ensures that the spill is effectively and safely cleaned up.
-
Procedure:
-
For a solid spill, gently sweep the material into a dustpan, avoiding the creation of airborne dust.[15]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste bag or container.
-
-
-
Dispose of Contaminated Materials:
-
Rationale: All materials used in the cleanup are considered hazardous waste and must be disposed of accordingly.
-
Procedure: Seal the waste bag or container and label it clearly as "Hazardous Waste: this compound spill debris." Follow the disposal workflow outlined in Section 3.
-
-
Decontaminate the Area:
-
Rationale: Thoroughly cleaning the spill area ensures that no residual chemical remains.
-
Procedure: Wipe the spill area with a damp cloth or paper towels. Dispose of these cleaning materials as hazardous waste.
-
In-Lab Treatment: A Word of Caution
While the primary recommendation is to use a professional waste disposal service, it is important for the scientifically curious to understand the potential chemistry of deactivation. The literature describes the oxidation of arylboronic acids to phenols using reagents like hydrogen peroxide.[7]
However, attempting to neutralize or deactivate this compound in a laboratory setting for disposal purposes is not recommended without extensive, validated protocols for the following reasons:
-
Incomplete Reaction: Ensuring the complete destruction of the starting material can be challenging and requires analytical verification.
-
Hazardous Byproducts: The reaction itself could generate hazardous byproducts. The trifluoromethyl group is robust, but under certain conditions, the degradation could release fluoride ions or other toxic organofluorine compounds.
-
Regulatory Compliance: In-lab treatment of hazardous waste is often subject to strict regulatory requirements.
Any consideration of in-lab deactivation must be preceded by a thorough risk assessment and consultation with your institution's EHS department.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—prioritizing professional waste management, following a systematic workflow for waste accumulation, and being prepared for emergency spills—researchers can ensure a safe working environment and minimize their environmental impact. Our collective commitment to these principles is what underpins the integrity and trustworthiness of the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unodc.org [unodc.org]
- 9. researchgate.net [researchgate.net]
- 10. turi.org [turi.org]
- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. chem-casts.com [chem-casts.com]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
